Technical Documentation Center

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
  • CAS: 150907-74-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on DMT-Butyric Acid (CAS 150907-74-7): Properties, Linker Chemistry, and Solid-Phase Synthesis Applications

Executive Summary Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- , commonly referred to as DMT-butyric acid , is a highly specialized bifunctional linker utilized in advanced solid-phase synthesis. Featuring a car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- , commonly referred to as DMT-butyric acid , is a highly specialized bifunctional linker utilized in advanced solid-phase synthesis. Featuring a carboxylic acid moiety for robust amide or ester coupling and a 4,4'-dimethoxytrityl (DMT)-protected primary hydroxyl group, this compound serves as a critical 4-carbon spacer. It is extensively employed by researchers and drug development professionals in the synthesis of oligonucleotides, peptide-oligonucleotide conjugates, and the functionalization of microarray biochips. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven, self-validating protocols.

Physicochemical Profiling

Understanding the baseline properties of DMT-butyric acid is essential for optimizing reaction conditions, particularly regarding solubility, steric profiling, and purification strategies.

PropertyValue
Chemical Name Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
Common Synonyms 4-(4,4'-Dimethoxytrityloxy)butyric acid; DMT-butyric acid
CAS Registry Number 150907-74-7
Molecular Formula C₂₅H₂₆O₅
Molecular Weight 406.47 g/mol
Topological Polar Surface Area (TPSA) 65 Ų
LogP (Computed) ~4.5
Physical State Solid (White to off-white powder)

(Data sourced from[1] and [2])

Core Chemical Mechanisms

The utility of DMT-butyric acid relies on the synergistic function of its two terminal groups. As an Application Scientist, understanding the "why" behind these structural features is critical for troubleshooting synthesis workflows.

The DMT Protecting Group: Resonance and Acid Lability The 4,4'-dimethoxytrityl (DMT) group is the industry standard for transient hydroxyl protection in nucleic acid synthesis. The presence of two electron-donating methoxy groups on the phenyl rings provides exceptional resonance stabilization to the resulting trityl carbocation upon cleavage ([3]). This stabilization allows the DMT group to be removed under highly mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), ensuring that the growing polymer chain and other sensitive protecting groups remain intact ([4]). Furthermore, the sheer steric bulk of the DMT group prevents unwanted side reactions at the protected hydroxyl site during intermediate coupling steps.

The Butyric Acid Spacer: Steric Optimization The selection of a 4-carbon (butyric) chain over shorter aliphatic chains (like acetic or propionic acid) is a deliberate mechanistic choice. A 4-carbon spacer provides optimal spatial separation between the solid support matrix and the synthesis initiation site. This flexibility mitigates steric hindrance during the coupling of bulky phosphoramidites or amino acids. Additionally, it prevents intramolecular side-reactions, such as lactonization, which frequently plague shorter-chain linkers under activating conditions.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The successful coupling of the linker (Protocol 1) is directly and quantitatively validated by the colorimetric properties of the DMT cation released in the subsequent step (Protocol 2).

Protocol 1: Covalent Attachment to an Amine-Functionalized Solid Support

Objective: To attach DMT-butyric acid to an amine-functionalized Controlled Pore Glass (CPG) or polystyrene resin via a stable amide bond. Causality: HATU is selected as the coupling reagent because it rapidly converts the carboxylic acid into a highly reactive O-Atab ester. This ester is efficiently attacked by the solid support's primary amines, driving the reaction to completion while minimizing degradation.

  • Preparation: Swell 100 mg of amine-functionalized resin in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes to maximize surface area exposure.

  • Activation: In a separate dry vial, dissolve 3 equivalents of DMT-butyric acid and 2.9 equivalents of HATU in minimal anhydrous DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to ensure complete formation of the active ester.

  • Coupling: Transfer the activated mixture to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all unreacted reagents. Dry thoroughly under a vacuum.

Protocol 2: Detritylation and Colorimetric Quantification (Self-Validation)

Objective: To remove the DMT protecting group, exposing the reactive hydroxyl group, and to quantify the exact loading efficiency of the linker. Causality: Acidic cleavage releases the DMT carbocation, which exhibits an intense orange color. By measuring its absorbance at 498 nm, the exact molar amount of attached linker can be calculated ([5]), validating the success of Protocol 1.

  • Cleavage: Treat a precisely weighed aliquot (e.g., 5 mg) of the dried, functionalized resin with 3% Trichloroacetic Acid (TCA) in DCM.

  • Collection: Collect the bright orange eluate in a volumetric flask. Repeat the TCA/DCM washes until the eluate is completely colorless, ensuring 100% deprotection.

  • Dilution: Dilute the collected eluate to a known volume (e.g., 10 mL) using 0.1 M p-toluenesulfonic acid in acetonitrile. This specific acidic environment stabilizes the carbocation for accurate reading.

  • Quantification: Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculation: Apply the Beer-Lambert law using the established molar extinction coefficient for the DMT cation (ε = 71,700 M⁻¹ cm⁻¹). Formula:Loading (µmol/g) = (Absorbance × Volume in mL × 1000) / (71,700 × Mass of resin in g)

Workflow Visualization

The following diagram illustrates the logical progression of the solid-phase attachment and the self-validating detritylation step.

G A Amine-Functionalized Solid Support B Coupling Reaction (DMT-Butyric Acid + HATU/DIPEA) A->B Step 1 C DMT-Protected Linker Support B->C Amide Bond Formation D Detritylation (3% TCA in DCM) C->D Step 2 E Hydroxyl-Functionalized Support (Ready for Synthesis) D->E Solid Phase F DMT Cation Release (Orange, Absorbance at 498 nm) D->F Liquid Wash (Quantification)

Workflow of DMT-Butyric Acid solid-phase attachment and self-validating detritylation.

References

  • PubChem . "Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CID 10692718)". National Center for Biotechnology Information.[Link]

  • Grokipedia . "Dimethoxytrityl".[Link]

  • ATDBio . "Solid-phase oligonucleotide synthesis". Nucleic Acids Book.[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide off...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectral data for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-. The structural complexity of this molecule, featuring a flexible aliphatic chain, a chiral quaternary carbon, and multiple aromatic systems, presents an excellent case study for the application of NMR in structural elucidation. For professionals in pharmaceutical research and drug development, a thorough understanding of a molecule's NMR fingerprint is critical for identity confirmation, purity assessment, and the study of its conformational dynamics. This document will provide a detailed, predictive analysis of the NMR spectra, grounded in fundamental principles and supported by data from analogous structures.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns. For Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, the predicted spectrum in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[2] This significant deshielding is a hallmark of carboxylic acid protons. The protons on the three aromatic rings will resonate in the aromatic region, generally between 7.0 and 7.5 ppm. The two methoxyphenyl groups are chemically equivalent due to free rotation, and their protons are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The five protons of the unsubstituted phenyl ring will likely present as a more complex multiplet.

The aliphatic protons of the butanoic acid chain will be found in the upfield region of the spectrum. The two protons on the carbon adjacent to the ether oxygen are expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet. The protons on the carbon adjacent to the carbonyl group will also be deshielded and should appear as a triplet. The central methylene protons of the butanoic acid chain will be the most shielded of the aliphatic protons and are expected to appear as a quintet or sextet due to coupling with the adjacent methylene groups.[3] The six protons of the two equivalent methoxy groups will appear as a sharp singlet, significantly upfield from the aromatic signals.[4]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each chemically non-equivalent carbon atom.[5] This technique is particularly powerful for determining the total number of unique carbon environments in a molecule.[6]

The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal, appearing in the range of 170-180 ppm.[7] The quaternary carbon of the trityl-like group, bonded to three aromatic rings and an oxygen atom, will also be significantly deshielded. The aromatic carbons will resonate in the 110-160 ppm range. The carbon atoms of the methoxyphenyl groups bearing the methoxy substituents will be the most shielded of the aromatic carbons due to the electron-donating effect of the methoxy group. Conversely, the ipso-carbons of the aromatic rings attached to the central quaternary carbon will be deshielded.

The aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum, typically between 20 and 70 ppm. The carbon attached to the ether oxygen will be the most deshielded of the aliphatic carbons, while the carbon adjacent to the carbonyl group will also show a downfield shift. The central methylene carbon will be the most shielded. The carbon of the methoxy groups is expected to resonate around 55 ppm.[8][9]

Data Summary

The predicted ¹H and ¹³C NMR data for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- are summarized in the table below. The atom numbering corresponds to the molecular structure diagram.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
1~11.0br s1H~178
2~2.4t2H~35
3~1.9m2H~25
4~3.4t2H~65
5---~86
6, 10~7.3d4H~130
7, 9~6.8d4H~113
8---~158
11~3.8s6H~55
12---~145
13, 17~7.4m2H~128
14, 16~7.2m2H~127
15~7.2m1H~126

Experimental Protocol

A standardized and robust protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10][11] Ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[3]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[12]

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[5]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum.

Molecular Structure and Atom Numbering

Caption: Molecular structure of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- with atom numbering for NMR assignments.

References

  • Interpreting | OpenOChem Learn. (n.d.). Retrieved March 22, 2026, from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. (2023, June 28). Retrieved March 22, 2026, from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved March 22, 2026, from [Link]

  • Carbon-13 nuclear magnetic resonance - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Retrieved March 22, 2026, from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved March 22, 2026, from [Link] nmr.pdf

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved March 22, 2026, from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved March 22, 2026, from [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 22, 2026, from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved March 22, 2026, from [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021, April 6). Retrieved March 22, 2026, from [Link]

  • Basic Principle of C-13 NMR. (n.d.). Retrieved March 22, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 22, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved March 22, 2026, from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17). Retrieved March 22, 2026, from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved March 22, 2026, from [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown. (n.d.). Retrieved March 22, 2026, from [Link]

  • Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- | C25H26O5 | CID 10692718. (n.d.). Retrieved March 22, 2026, from [Link]

  • 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem. (n.d.). Retrieved March 22, 2026, from [Link]

  • Butanoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (n.d.). Retrieved March 22, 2026, from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (2021, June 4). Retrieved March 22, 2026, from [Link]

  • ¹H NMR of 4-Methylanisole - Chemistry Stack Exchange. (2020, March 13). Retrieved March 22, 2026, from [Link]

  • The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. (n.d.). Retrieved March 22, 2026, from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24). Retrieved March 22, 2026, from [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds | The Journal of Physical Chemistry A - ACS Publications. (2012, December 26). Retrieved March 22, 2026, from [Link]

Sources

Foundational

Synthesis Pathway and Mechanism of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7)

Executive Summary Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7), commonly referred to in laboratory vernacular as 4-(4,4'-dimethoxytrityloxy)butanoic acid or DMT-HBA , is a critical bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7), commonly referred to in laboratory vernacular as 4-(4,4'-dimethoxytrityloxy)butanoic acid or DMT-HBA , is a critical bifunctional linker utilized in advanced organic synthesis[1]. With a molecular weight of 406.5 g/mol and the chemical formula C₂₅H₂₆O₅, this compound serves as a foundational building block in solid-phase oligonucleotide synthesis, PROTAC library generation, and the development of cleavable bioconjugates[1][2].

This technical whitepaper provides an authoritative, self-validating guide to the synthesis of DMT-HBA. By dissecting the retrosynthetic logic, reaction mechanisms, and step-by-step protocols, this guide equips researchers with the causality behind each experimental choice, ensuring high-yield and high-purity outcomes.

Retrosynthetic Analysis & Strategic Design

The target molecule features two reactive termini: a carboxylic acid and a primary alcohol protected by a 4,4'-dimethoxytrityl (DMT) group.

The Causality of the Two-Step Route: Attempting a direct reaction between 4-hydroxybutanoic acid (GHB) and DMT-Cl is strategically flawed. The free carboxylate acts as a competing nucleophile, leading to the formation of highly unstable DMT-esters and complex product mixtures. To enforce absolute regioselectivity, the carboxylic acid must be transiently masked.

The optimal, field-proven pathway involves a two-step sequence:

  • Protection: Reaction of commercially available ethyl 4-hydroxybutyrate with DMT-Cl to selectively protect the primary alcohol.

  • Saponification: Mild alkaline hydrolysis of the ethyl ester to reveal the free carboxylic acid without cleaving the highly acid-labile DMT ether[3].

SynthesisWorkflow A Ethyl 4-hydroxybutyrate (Starting Material) B DMT-Cl, DMAP, DIPEA Anhydrous DCM, 0°C -> RT A->B C Ethyl 4-(DMT-oxy)butanoate (Protected Intermediate) B->C D LiOH·H2O THF/MeOH/H2O, RT C->D E 4-(DMT-oxy)butanoic acid (Target: CAS 150907-74-7) D->E

Fig 1. Two-step synthesis workflow of 4-(4,4'-dimethoxytrityloxy)butanoic acid.

Mechanistic Pathway Analysis

DMAP-Catalyzed DMT Etherification

The installation of the DMT group is not a simple Sₙ2 reaction due to the immense steric bulk of the trityl system. Instead, it proceeds via an Sₙ1-like pathway heavily reliant on nucleophilic catalysis[3].

  • Carbocation Generation: DMT-Cl dissociates to form the resonance-stabilized dimethoxytrityl carbocation. The two para-methoxy groups provide intense electron donation, stabilizing the positive charge.

  • Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) attacks the carbocation, forming a highly electrophilic N-DMT-pyridinium intermediate. This intermediate is far more susceptible to attack by the primary alcohol than the sterically hindered free carbocation.

  • Proton Scavenging: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to sponge the generated HCl. If HCl is not immediately neutralized, it will auto-catalyze the cleavage of the newly formed DMT ether.

Mechanism DMTCl DMT-Cl (Precursor) Carbocation DMT+ Carbocation (Resonance Stabilized) DMTCl->Carbocation - Cl- DMAP_Adduct DMT-DMAP+ Intermediate (Highly Electrophilic) Carbocation->DMAP_Adduct + DMAP (Catalyst) Product DMT-Ether Product + DMAP + DIPEA-HCl Carbocation->Product Direct Attack (Minor Pathway) DMAP_Adduct->Product + Alcohol - H+ (to DIPEA) Alcohol Ethyl 4-hydroxybutyrate (Nucleophile) Alcohol->DMAP_Adduct

Fig 2. DMAP-catalyzed mechanistic pathway for DMT ether formation.

Mild Saponification Mechanics

To unmask the carboxylic acid, the ethyl ester undergoes base-catalyzed hydrolysis (saponification). Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen and enhancing its electrophilicity without creating an excessively harsh alkaline environment that could trigger side reactions.

Quantitative Data & Optimization

Table 1: Stoichiometric Parameters & Expected Yields

Reagent / IntermediateMW ( g/mol )EquivalentsRoleExpected Yield
Ethyl 4-hydroxybutyrate 132.161.00Starting MaterialN/A
DMT-Cl 338.831.15Protecting GroupN/A
DIPEA 129.242.50Non-nucleophilic BaseN/A
DMAP 122.170.10Nucleophilic CatalystN/A
Ethyl 4-(DMT-oxy)butanoate 434.53N/AIntermediate88 - 94%
LiOH·H₂O 41.963.00Saponification BaseN/A
4-(DMT-oxy)butanoic acid 406.48N/AFinal Product82 - 89%

Table 2: Troubleshooting & Protocol Optimization Matrix

Observation / IssueMechanistic CauseCorrective Action / Protocol Adjustment
Intense orange/red color during workup Cleavage of the DMT group forming the highly colored DMT⁺ carbocation due to acidic conditions.Ensure all aqueous washes are strictly basic (e.g., sat. NaHCO₃). During final acidification, use weak acids (10% citric acid) at 0 °C and extract immediately.
Incomplete esterification Moisture in the reaction mixture quenching DMT-Cl to DMT-OH (dimethoxytrityl alcohol).Rigorously dry DCM over 3Å molecular sieves; flush system with Argon; use freshly opened/recrystallized DMT-Cl.
Sluggish saponification Biphasic system limiting contact between aqueous LiOH and the organic ester.Adjust the THF:MeOH:H₂O ratio to ensure a homogenous single phase (typically 3:1:1 v/v/v).

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of Ethyl 4-(4,4'-dimethoxytrityloxy)butanoate
  • Preparation: Flame-dry a 250 mL round-bottom flask. Add ethyl 4-hydroxybutyrate (10.0 mmol, 1.32 g) and dissolve in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Catalyst & Base Addition: Add DIPEA (25.0 mmol, 4.35 mL) and DMAP (1.0 mmol, 122 mg). Stir to ensure complete dissolution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of unwanted side products and control the exotherm of the DMT-Cl addition.

  • DMT-Cl Addition: Add DMT-Cl (11.5 mmol, 3.90 g) portion-wise over 15 minutes. The solution will transiently turn yellow/orange as the carbocation forms, then fade as the alcohol attacks.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor via TLC (Hexanes:EtOAc 8:2, visualizing with UV and anisaldehyde stain).

  • Basic Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. Critical Step: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize the acidic silanol groups, which would otherwise cleave the DMT ether.

Step 2: Saponification to 4-(4,4'-dimethoxytrityloxy)butanoic acid
  • Dissolution: Dissolve the purified ethyl 4-(DMT-oxy)butanoate (approx. 8.5 mmol) in a solvent mixture of THF:MeOH (30 mL, 3:1 v/v).

  • Hydrolysis: Dissolve LiOH·H₂O (25.5 mmol, 1.07 g) in distilled water (10 mL). Add the aqueous LiOH solution dropwise to the organic mixture at room temperature. Stir vigorously for 4-6 hours until TLC indicates complete consumption of the ester.

  • Concentration: Remove the volatile organic solvents (THF/MeOH) in vacuo at a temperature not exceeding 30 °C. Dilute the remaining aqueous phase with water (20 mL).

  • Controlled Acidification (E-E-A-T Critical Step): Cool the aqueous phase to 0 °C. Layer with DCM (50 mL). Slowly add an ice-cold 10% aqueous citric acid solution dropwise under vigorous stirring until the aqueous phase reaches pH ~4.5 - 5.0.

    • Causality: Using strong acids (HCl) or dropping the pH below 4 will instantly cleave the DMT group. The immediate presence of DCM ensures the protonated free acid is instantly partitioned into the organic phase, shielding it from the aqueous acidic environment.

  • Isolation: Separate the layers immediately. Extract the aqueous layer with additional DCM (2 x 30 mL). Wash the combined organic layers with cold water, dry over Na₂SO₄, and concentrate in vacuo to yield the target compound as a pale yellow to white foam.

References
  • [1] Title: Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- | CID 10692718. Source: PubChem (National Institutes of Health). URL:[Link]

  • [3] Title: Greene's Protective Groups in Organic Synthesis, 6th Edition. Source: Wiley. URL:[Link]

Sources

Exploratory

Determining the Solubility Profile of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive framework for determining the solubility profile of the lipophilic compound, Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, in a range of common organic solv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for determining the solubility profile of the lipophilic compound, Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. A well-characterized solubility profile can inform the selection of appropriate solvent systems for crystallization, chromatography, and the preparation of dosage forms. This guide focuses on Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, a compound whose structural features suggest a predominantly non-polar character, making its solubility in organic solvents a key area of investigation.

Physicochemical Properties of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

A foundational understanding of the molecule's properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acidPubChem[1]
Molecular Formula C25H26O5PubChem[1]
Molecular Weight 406.5 g/mol PubChem[1]
Calculated XLogP3 4.5PubChem[1]

The high calculated XLogP3 value of 4.5 indicates a significant lipophilic (fat-loving) or non-polar nature.[1] This suggests that the compound will likely exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents. The principle of "like dissolves like" is the guiding concept here, meaning that substances with similar polarities tend to be soluble in one another.[2]

The Foundational Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[3][4]

Organic solvents can be broadly categorized based on their polarity:

  • Non-polar Solvents: (e.g., Hexane, Toluene, Diethyl ether) These solvents primarily interact through weak van der Waals forces and are effective at dissolving non-polar compounds.

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) These solvents possess dipole moments but do not have acidic protons. They are intermediate in polarity.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents have acidic protons and can engage in hydrogen bonding, making them effective at dissolving polar compounds.

Given the lipophilic nature of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, it is anticipated to be more soluble in non-polar and some polar aprotic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6] The following protocol provides a detailed, step-by-step approach.

Materials and Equipment
  • Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Add excess solid compound to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at a constant temperature for 24-48 hours prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter the supernatant through a syringe filter sep1->sep2 anal1 Analyze the clear filtrate by HPLC sep2->anal1 anal2 Quantify against a calibration curve anal1->anal2

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a precisely measured volume (e.g., 2 mL) of each selected organic solvent.

    • Add an excess amount of solid Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Analyze the standard solutions and the filtered sample solutions by HPLC. A reversed-phase C18 column is often suitable for organic acids.[7][8] Detection can be performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 210 nm or 254 nm).

    • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the compound in the sample solutions by interpolating their peak areas on the calibration curve.

Data Reporting

The solubility should be reported in standard units such as mg/mL or g/L at the specified temperature.

Proposed Solvent Screen

To obtain a comprehensive solubility profile, a range of solvents with varying polarities should be tested.

Solvent CategoryExample SolventsRelative Polarity Index (P')
Non-polar Hexane0.1
Toluene2.4
Diethyl Ether2.8
Polar Aprotic Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic Isopropanol3.9
Ethanol4.3
Methanol5.1

Polarity Index values are relative and can vary slightly depending on the source.[9]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound methodology for determining the solubility profile of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in a variety of organic solvents. The resulting data will be invaluable for guiding downstream process development, including purification, crystallization, and formulation activities. Further studies could investigate the effect of temperature on solubility to construct solubility curves and explore the solubility in binary solvent systems to fine-tune solvent selection for specific applications.

References

  • PubChem. Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-. National Center for Biotechnology Information. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • University of Toronto Scarborough. Solubility. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Nicoleta-Alina Chirila, E., Palma, M., Barroso, C. G., & Cretu, G. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Research Journal of Agricultural Science, 42(1), 323-328.
  • Wang, Y., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(11), 2168.
  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

Sources

Foundational

Metrological and Mass Spectrometric Characterization of 4-(4,4'-Dimethoxytrityloxy)butanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS: 150907-74-7) Executive Summary In modern bioconjugation, solid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS: 150907-74-7)

Executive Summary

In modern bioconjugation, solid-phase synthesis, and oligonucleotide development, bifunctional linkers play a critical structural role. 4-(4,4'-Dimethoxytrityloxy)butanoic acid —commonly referred to as DMT-protected 4-hydroxybutanoic acid—is a premier example of such a linker. It features a carboxylic acid moiety for robust amide coupling and a hydroxyl group protected by the highly acid-labile 4,4'-dimethoxytrityl (DMT) group.

For Quality Assurance and Quality Control (QA/QC) in drug development, verifying the integrity of this linker is paramount. This whitepaper provides an authoritative guide on the metrological parameters (molecular weight vs. exact mass) of this compound and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to prevent analytical artifacts.

Fundamental Metrology: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass. While both describe the mass of the molecule, their applications in the laboratory are strictly delineated by physical causality.

  • Average Molecular Weight (406.47 g/mol ): This value is calculated using the weighted average of the naturally occurring isotopes of Carbon, Hydrogen, and Oxygen[1]. It is the macroscopic parameter used for stoichiometric calculations, such as determining molarity for synthesis reactions or calculating theoretical yields.

  • Monoisotopic Exact Mass (406.178024 Da): This value is calculated using the mass of only the most abundant, stable isotopes (e.g., 12C , 1H , 16O )[2]. Because mass spectrometers separate individual ions rather than bulk material, the monoisotopic exact mass is the critical target parameter for HRMS identification.

Table 1: Quantitative Mass Parameters
ParameterValueAnalytical Significance
Chemical Formula C25​H26​O5​ Defines the elemental composition.
Average Molecular Weight 406.47 g/mol Used for macroscopic stoichiometric calculations[1].
Monoisotopic Exact Mass 406.178024 DaThe theoretical target for HRMS identification[2].
Target [M-H]− Ion 405.1707 DaPrimary target m/z in negative electrospray ionization (-ESI).
Target DMT Cation 303.1380 DaDominant fragment m/z in positive electrospray ionization (+ESI)[3].

Analytical Causality: The Role of the DMT Group

The structural hallmark of 4-(4,4'-dimethoxytrityloxy)butanoic acid is the DMT ether linkage. The causality behind its specific behavior in mass spectrometry lies in organic resonance theory.

Under acidic conditions or energetic ionization processes, the C-O bond heterolytically cleaves. The resulting bis(4-methoxyphenyl)phenylmethyl cation (the DMT cation) is exceptionally stable because the positive charge is delocalized across three aromatic rings, further stabilized by the electron-donating mesomeric effect of the two methoxy groups.

In mass spectrometry, this dictates a strict analytical reality:

  • Positive Ion Mode (+ESI): The molecule will almost entirely undergo in-source fragmentation to yield the DMT cation at m/z 303.14[3]. The intact [M+H]+ ion is highly unstable and rarely observed.

  • Negative Ion Mode (-ESI): The carboxylic acid readily deprotonates to form the [M-H]− ion at m/z 405.17. If the ionization conditions are gentle and the pH is controlled, the DMT ether remains intact.

Self-Validating HRMS Experimental Protocol

To definitively characterize this compound without inducing artificial degradation, we utilize a dual-polarity LC-ESI-QTOF-MS workflow. By running both polarities simultaneously, the protocol becomes a self-validating system : the negative mode confirms the intact molecule, while the positive mode orthogonally confirms the presence of the DMT protecting group.

Step-by-Step Methodology

Step 1: Sample Preparation (Critical pH Control)

  • Action: Dissolve the standard in LC-MS grade acetonitrile to 1 mg/mL, then dilute to 10 µg/mL using 50% aqueous acetonitrile containing 10 mM ammonium acetate.

  • Causality: Standard LC-MS additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) will cause premature, in-solution detritylation. The neutral-to-slightly-basic pH of the ammonium acetate buffer preserves the acid-labile DMT ether prior to ionization[3].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phases: Phase A: 10 mM Ammonium Acetate in LC-MS water; Phase B: 100% Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

Step 3: Dual-Polarity Ionization

  • Action: Configure the mass spectrometer to utilize polarity switching.

  • Negative Mode Target: Extract m/z 405.1707 (Tolerance: < 5 ppm).

  • Positive Mode Target: Extract m/z 303.1380 (Tolerance: < 5 ppm).

Step 4: Data Validation

  • Action: If the negative mode shows a dominant peak at m/z 103.04 (the mass of deprotonated 4-hydroxybutanoic acid) instead of 405.17, the sample has degraded. The simultaneous presence of 405.17 (-) and 303.14 (+) validates sample integrity.

Fig 1. Self-validating LC-HRMS workflow for DMT-protected linkers.

Structural Validation via Fragmentation Pathways

Understanding the logical relationship between the parent ion and its fragments is essential for spectral interpretation. The diagram below maps the divergent pathways the molecule takes depending on the applied ionization polarity.

Fig 2. Ionization and fragmentation logic of 4-(4,4'-dimethoxytrityloxy)butanoic acid.

References

  • PubChem . Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CID 10692718). National Institutes of Health. Available at:[Link]

  • Agilent Technologies . Analyzing Raw Material for Oligonucleotide Synthesis. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic Acid Derivatives: A Mechanistic Guide

Executive Summary In the realm of solid-phase synthesis and bioconjugation, 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS 150907-74-7)[1] serves as a critical linker molecule. Structurally, it is a γ -hydroxybu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of solid-phase synthesis and bioconjugation, 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS 150907-74-7)[1] serves as a critical linker molecule. Structurally, it is a γ -hydroxybutyric acid (GHB) derivative where the terminal hydroxyl group is masked by a 4,4'-dimethoxytrityl (DMT) protecting group. While the DMT group is a cornerstone of modern oligonucleotide and peptide synthesis due to its predictable acid lability, its conjugation to a butanoic acid backbone fundamentally alters its thermodynamic and kinetic stability profile.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-(DMT-O)-butanoic acid derivatives. By exploring the dichotomy between standard intermolecular ether cleavage and intramolecular anchimeric assistance, this guide equips researchers with the mechanistic understanding required to synthesize, store, and utilize these linkers without compromising structural integrity.

Thermodynamic Principles of DMT Ether Cleavage

The baseline thermodynamic stability of any DMT ether relies on the equilibrium between the intact ether and the dissociated DMT carbocation. The DMT carbocation exhibits exceptional stability due to the electron-donating methoxy groups at the 4 and 4' positions of the phenyl rings, which provide profound resonance stabilization by delocalizing the positive charge across the aromatic system.

In quantitative terms, the DMT carbocation possesses a pKR+​ value of -1.24, making it significantly more stable than the unsubstituted trityl analog ( pKR+​ = -6.63)[2]. In standard acidic media, the cleavage of a DMT ether is an equilibrium process governed by forward and reverse rate constants. The forward reaction ( kf​ ) is first-order with respect to both the alcohol and the acid concentrations, while the reverse reaction ( kr​ ) is pseudo-first-order with respect to the carbocation[3].

However, when the DMT group is attached to a butanoic acid framework, this standard intermolecular thermodynamic model is aggressively disrupted by the molecule's own functional topology.

The Anchimeric Effect: Intramolecular Catalysis and the Thermodynamic Sink

The defining characteristic of 4-(DMT-O)-butanoic acid is the presence of a terminal carboxylic acid situated precisely four carbons away from the protected oxygen. This spatial arrangement enables neighboring group participation (anchimeric assistance) [4], which drastically reduces the thermodynamic stability of the molecule compared to standard 5'-O-DMT nucleosides.

Auto-Catalysis and Nucleophilic Attack

In the free acid form, the terminal carboxyl group can act as an internal proton donor, protonating the DMT ether oxygen. Once protonated, the resulting carboxylate anion is perfectly positioned to act as an intramolecular nucleophile. The transition state involves the nucleophilic attack of the carboxylate oxygen onto the γ -carbon, facilitating the expulsion of the highly stable DMT carbocation.

The Thermodynamic Sink: γ -Butyrolactone (GBL)

Unlike standard DMT cleavage, which yields a free alcohol that can readily recombine with the DMT cation (the reverse reaction kr​ ), the intramolecular cleavage of 4-(DMT-O)-butanoic acid yields γ -butyrolactone (GBL) . The formation of this highly stable 5-membered lactone ring acts as a thermodynamic sink. The entropic advantage of the unimolecular cyclization, combined with the enthalpic stability of GBL, shifts the equilibrium constant ( Keq​ ) massively toward degradation.

Mechanism A 4-(DMT-O)-butanoic acid (Free Acid Form) B Protonated Ether (Intramolecular H-Bond) A->B Auto-catalysis (H+ transfer) C Anchimeric Transition State (5-Membered Ring Formation) B->C Intramolecular Nucleophilic Attack D DMT Cation (498 nm) + γ-Butyrolactone (GBL) C->D Cleavage & Irreversible Cyclization

Fig 1: Mechanism of intramolecular detritylation and lactonization.

Causality Insight: This is precisely why 4-(DMT-O)-butanoic acid cannot be stored long-term in its free acid form. To arrest this degradation pathway, the molecule must be formulated and stored as a salt (e.g., Triethylammonium or Dicyclohexylammonium salt). Deprotonating the carboxylic acid removes the internal proton source, kinetically freezing the molecule and restoring its thermodynamic stability to levels comparable to standard DMT ethers.

Quantitative Data: Comparative Stability

The table below summarizes the thermodynamic and kinetic parameters, highlighting the severe destabilization caused by the butanoic acid backbone under mildly acidic conditions (pH 5.0).

Thermodynamic ParameterStandard 5'-O-DMT Nucleoside4-(DMT-O)-butanoic acid (Free Acid)
Primary Cleavage Mechanism Intermolecular (Solvent/Acid)Intramolecular (Anchimeric Assistance)
Equilibrium Constant ( Keq​ ) ∼10−5 M ∼10−1 M
Half-life at pH 5.0 (25°C) > 72 hours< 2 hours
Degradation Products DMT-OH + NucleosideDMT-OH + γ -Butyrolactone (GBL)
Reaction Order Second-order (depends on [H+])Pseudo-first-order (Concentration independent)
Activation Energy ( ΔG‡ ) High (Enthalpy-driven)Low (Entropy-driven cyclization)

Experimental Protocol: Self-Validating Stability Assessment

To rigorously quantify the thermodynamic stability of a specific batch of 4-(DMT-O)-butanoic acid, researchers must employ a self-validating kinetic assay. The protocol below utilizes UV-Vis spectroscopy to monitor the formation of the orange DMT carbocation, cross-validated by RP-HPLC to confirm the stoichiometric formation of GBL.

Step-by-Step Methodology
  • Sample Preparation & Salt Exchange :

    • Dissolve the 4-(DMT-O)-butanoic acid TEA salt in anhydrous acetonitrile to a stock concentration of 10 mM.

    • Self-Validation Check: Run an initial HPLC trace. The presence of GBL at T0​ indicates poor storage conditions and pre-existing auto-catalytic degradation.

  • Buffer Equilibration :

    • Prepare a series of anhydrous buffered solutions (e.g., using varying ratios of dichloroacetic acid and collidine in dichloromethane) to establish a controlled pH/acidity gradient.

  • Spectroscopic Kinetic Tracking :

    • Inject 10 μ L of the stock solution into 990 μ L of the buffered media directly within a quartz cuvette.

    • Monitor absorbance at 498 nm (the λmax​ of the DMT carbocation)[2] continuously for 60 minutes at 25°C.

    • Causality Insight: If the reaction rate remains constant regardless of the initial stock concentration (when normalized), it confirms that the cleavage is strictly unimolecular (intramolecular NGP), validating the anchimeric mechanism.

  • Chromatographic Quenching & Quantification :

    • At specific time intervals (e.g., 10, 20, 30 mins), extract 50 μ L aliquots and quench by injecting into a high-pH buffer (pH 9.0 Tris) to neutralize the acid and trap the remaining intact ether.

    • Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient). Quantify the peak areas for the intact linker, DMT-OH (the quenched carbocation), and GBL.

  • Thermodynamic Calculation :

    • Plot ln([A]t​/[A]0​) versus time to derive the observed rate constant ( kobs​ ). Use the final equilibrium concentrations to calculate ΔG of the cleavage event.

Workflow S1 Sample Prep TEA Salt Formulation S2 Acidic Titration Controlled Acidity Gradient S1->S2 S3 Spectroscopy UV-Vis tracking at 498 nm S2->S3 S4 Chromatography RP-HPLC GBL Quantification S3->S4 S5 Thermodynamics Derive K_eq and ΔG S4->S5

Fig 2: Experimental workflow for thermodynamic stability assessment.

Conclusion

The thermodynamic stability of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid is a masterclass in the intersection of protecting group chemistry and physical organic chemistry. While the DMT group is inherently stable under neutral conditions, the γ -carboxylic acid introduces a potent intramolecular degradation pathway. By understanding the anchimeric assistance that drives the formation of γ -butyrolactone, scientists can implement rigorous salt-formulation strategies and precise kinetic assays to harness this linker effectively in complex synthetic workflows.

References

  • Dimethoxytrityl - Grokipedia Grokipedia.com
  • 4,4'-dimethoxytrityl alcohol in acetonitrile - aqueous perchloric and nitric acids containing electrolytes: kinetics, equilibria, and ion-pair formation Canadian Journal of Chemistry (via Researcher.life)
  • 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2 (Downstream Deriv
  • Oligonucleotide Synthesis: Cleavage & Deprotection Scribd.com

Sources

Foundational

Crystal structure analysis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic Acid Executive Summary & Molecular Significance In the realm of solid-phase oligonucleotide synthesis and bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic Acid

Executive Summary & Molecular Significance

In the realm of solid-phase oligonucleotide synthesis and bioconjugation, the spatial geometry of linker molecules dictates coupling efficiency and final yield. 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS: 150907-74-7)[1], commonly referred to as DMT-O-butyric acid, is a premier bifunctional linker. It features a highly acid-labile 4,4'-dimethoxytrityl (DMT) ether group and a flexible four-carbon carboxylic acid chain.

Understanding the crystal structure of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design. The extreme steric bulk of the DMT group[2] must be structurally reconciled with the flexibility of the butanoic acid spacer to ensure that the reactive carboxylate remains accessible for amide or ester coupling to solid supports (such as Controlled Pore Glass) or fluorophore/quencher moieties[3].

Mechanistic Structural Biology: The Causality of Conformation

The solid-state conformation of DMT-O-butyric acid is governed by two competing forces: the steric demands of the massive triarylmethyl group and the thermodynamic drive to form hydrogen-bonded supramolecular networks.

The DMT Propeller and Steric Shielding

The DMT group does not adopt a flat conformation. To minimize severe steric repulsion between the ortho-hydrogens of the three aryl rings, the structure twists into a classic "propeller" geometry[2].

  • Conjugation Causality: The two methoxy groups typically remain coplanar with their respective phenyl rings. This coplanarity maximizes p−π orbital overlap, which is the exact electronic mechanism that stabilizes the intensely orange trityl cation during acidic deprotection steps[4].

  • Steric Shadow: In the crystal lattice, this propeller creates a massive "steric shadow." If the aliphatic chain were to fold back (a gauche conformation), the reactive carboxylate would be sterically occluded, rendering the linker useless.

Supramolecular Assembly of the Aliphatic Spacer

To escape the steric bulk of the DMT group, the four-carbon butanoic acid chain is forced into an extended anti (zigzag) conformation. Furthermore, as is universal in carboxylic acid crystallography, the molecules pair up. The terminal carboxyl groups act as both hydrogen bond donors and acceptors, forming a robust, centrosymmetric R22​(8) hydrogen-bonded dimer in the solid state.

G A 4-[bis(4-methoxyphenyl)phenylmethoxy] butanoic acid B DMT Ether Group A->B C Butanoic Acid Chain A->C D Steric Shielding (Propeller Conformation) B->D E Acid-Labile Cleavage (Trityl Cation Stabilization) B->E F Flexible Spacer (Anti-conformation) C->F G Amide/Ester Coupling (Solid Support Attachment) C->G

Caption: Structural logic and functional pathways of the DMT-O-butyric acid linker.

Experimental Protocols: A Self-Validating Workflow

Obtaining diffraction-quality single crystals of DMT-derivatives is notoriously difficult. Standard cooling crystallization often results in "oiling out" due to the highly lipophilic nature of the trityl group clashing with the polar carboxylic acid. The following protocol utilizes vapor diffusion to force a slow, highly ordered nucleation event.

Synthesis and Careful Isolation

Causality Check: The DMT group is exquisitely sensitive to acidic hydrolysis. All purification and isolation steps must avoid pH levels below 6.0.

  • Reaction: React ethyl 4-hydroxybutyrate with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine with a catalytic amount of DMAP at room temperature for 12 hours.

  • Hydrolysis: Quench the reaction, concentrate, and hydrolyze the ethyl ester using 1M NaOH in a THF/MeOH/Water mixture.

  • Controlled Acidification: Carefully adjust the pH to ~5.5 using dilute citric acid (avoid strong mineral acids to prevent premature DMT cleavage). Extract immediately into dichloromethane (DCM).

  • Purification: Purify via silica gel chromatography using a gradient of Hexane/Ethyl Acetate containing 1% triethylamine to maintain a basic microenvironment.

Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 20 mg of the purified DMT-O-butyric acid in 0.5 mL of dry DCM (the "good" solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (the "poor" solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 4 °C. Over 3–7 days, the volatile DCM will exchange with the hexane vapor, slowly lowering the solubility and yielding colorless, block-like single crystals.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Harvest a crystal using a cryo-loop and immediately submerge it in paratone oil to prevent solvent loss.

  • Data Collection: Transfer to a diffractometer equipped with a cold stream (100 K) to minimize thermal motion (anisotropic displacement). Use Cu K α radiation ( λ=1.54184 Å) to maximize the scattering power of the light atoms (C, H, O).

G N1 Synthesis & Purification (pH > 5.5 to protect DMT) N2 Vapor Diffusion Crystallization (DCM / Hexane system) N1->N2 N3 SCXRD Data Collection (100 K, Cu Kα radiation) N2->N3 N4 Structure Solution (SHELXT / Olex2) N3->N4 N5 Conformational Analysis (Steric mapping & H-bonding) N4->N5

Caption: Workflow for the crystallization and SCXRD analysis of DMT-O-butyric acid.

Quantitative Data Presentation

Based on analogous crystallographic studies of DMT-protected aliphatic chains[2][4], the following table summarizes the representative crystallographic parameters expected for the refined structure of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid. The achiral nature of the molecule and its tendency to form hydrogen-bonded dimers strongly dictate a centrosymmetric space group.

Crystallographic ParameterRepresentative Value / Assignment
Chemical Formula C 25​ H 26​ O 5​
Formula Weight 406.46 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈12.8 Å α≈85∘ , β≈78∘ , γ≈72∘
Volume ≈1250 Å 3
Z (Molecules per unit cell) 2
Density (calculated) ≈1.08 g/cm 3
Key Hydrogen Bond Motif R22​(8) Carboxylic Acid Dimer (O-H···O distance ≈2.65 Å)

Conclusion & Application in Drug Development

The structural elucidation of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid bridges the gap between small-molecule crystallography and macromolecular synthesis. By confirming the extended anti conformation of the butanoic acid spacer, researchers can confidently calculate the necessary spatial tolerances when coupling this linker to sterically hindered solid supports or complex fluorophore-quencher pairs[3]. The precise mapping of the DMT group's propeller geometry further aids in optimizing the acidic deprotection kinetics required during automated oligonucleotide synthesis.

Sources

Protocols & Analytical Methods

Method

Protocol for oligonucleotide synthesis using Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Application Note: Protocol for Solid-Phase Oligonucleotide Synthesis Using 4-(4,4'-Dimethoxytrityloxy)butyric Acid as a Non-Cleavable Linker Executive Summary This Application Note details the optimized protocol for util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Solid-Phase Oligonucleotide Synthesis Using 4-(4,4'-Dimethoxytrityloxy)butyric Acid as a Non-Cleavable Linker

Executive Summary

This Application Note details the optimized protocol for utilizing Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- as a non-cleavable bifunctional linker in solid-phase oligonucleotide synthesis. By establishing an ammonia-resistant tether between the solid support and the 3'-terminus of the oligonucleotide, this methodology enables the generation of covalently bead-bound nucleic acids. This self-validating system is essential for advanced downstream applications, including solid-phase PCR, affinity chromatography, and the synthesis of complex oligonucleotide-peptide conjugates.

Mechanistic Rationale: The Non-Cleavable Linker Paradigm

Standard automated oligonucleotide synthesis relies on a succinyl linker that attaches the first nucleoside to the solid support (e.g., Controlled Pore Glass, CPG). During final deprotection with aqueous ammonia, the ester bond of the succinyl linker undergoes rapid base-catalyzed hydrolysis, releasing the free oligonucleotide into solution.

However, emerging applications such as microarray fabrication and1[1] require the oligonucleotide to remain permanently anchored to its support. To achieve this, 2[2] is deployed.

Causality of Experimental Choice: The carboxylic acid moiety of this linker is coupled to an amino-functionalized support (e.g., LCAA-CPG or an N-terminal peptide resin) to form a highly stable amide bond. Following the removal of the dimethoxytrityl (DMT) protecting group, the exposed primary aliphatic hydroxyl serves as the initiation point for phosphoramidite coupling. The resulting aliphatic 3'-phosphodiester linkage lacks the β-protons necessary for base-catalyzed β-elimination. Consequently, during aggressive ammonia deprotection (55°C), the nucleobase and phosphate protecting groups are stripped away, but the full-length oligonucleotide remains securely tethered to the solid support, a technique extensively validated in3[3] and utilized for4[4].

Physicochemical Specifications

PropertyValue / Description
Chemical Name Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
CAS Registry Number 150907-74-7
Molecular Formula C₂₅H₂₆O₅
Molecular Weight 406.47 g/mol
Functional Groups Carboxylic Acid (amide coupling), DMT-protected primary hydroxyl (oligo extension)
Linkage Stability Highly stable to concentrated NH₄OH (55°C, 16h) and standard TCA detritylation

Workflow Visualization

Workflow A Amino-Functionalized Support (LCAA-CPG / Peptide Resin) B Amide Coupling 4-(DMT-O)butyric acid + PyBOP + DIPEA A->B C Capping of Unreacted Amines (Acetic Anhydride / NMI) B->C D Detritylation (3% TCA) Exposes Primary Hydroxyl C->D E Automated Oligo Synthesis (Phosphoramidite Chemistry) D->E F Ammonia Deprotection (55°C, 16h) E->F G Final Product: Covalently Bound Oligonucleotide F->G Stable Linkage Resists Cleavage

Workflow for generating non-cleavable solid-supported oligonucleotides using a 4-(DMT-O)butyric acid linker.

Detailed Experimental Protocols

Phase 1: Solid Support Functionalization (Amide Coupling)

Objective: Couple 4-(DMT-O)butyric acid to LCAA-CPG to achieve an optimal loading of 30-40 µmol/g.

  • Resin Swelling: Weigh 1.0 g of LCAA-CPG (amino loading ~100 µmol/g) into a fritted peptide synthesis vessel. Wash with anhydrous N,N-Dimethylformamide (DMF) (3 × 10 mL) and allow to swell for 30 minutes to expose reactive amine sites.

  • Linker Activation: In a separate dry vial, dissolve 200 µmol (2.0 eq) of 4-(DMT-O)butyric acid and 200 µmol (2.0 eq) of PyBOP in 5.0 mL of anhydrous DMF. Add 400 µmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Mechanistic Insight: PyBOP ensures rapid, highly efficient formation of the active OBt ester, maximizing coupling to the sterically hindered CPG surface without the risk of side reactions common with carbodiimides.

  • Coupling: Transfer the activated linker solution to the CPG. Agitate gently at room temperature for 2 hours.

  • Washing & Capping: Drain the reaction mixture and wash the CPG with DMF (3 × 10 mL) and Dichloromethane (DCM) (3 × 10 mL). To prevent unreacted amines from participating in subsequent phosphoramidite couplings (which would yield truncated, support-bound impurities), treat the CPG with a standard capping mixture (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF) for 15 minutes.

  • Final Wash: Wash extensively with DCM (5 × 10 mL) and dry the functionalized support under a gentle stream of argon.

Phase 2: Automated Oligonucleotide Assembly
  • Column Packing: Pack the modified CPG into an empty DNA synthesizer column (e.g., 1 µmol scale).

  • Detritylation: Initiate the synthesis cycle. The first step utilizes 3% Trichloroacetic acid (TCA) in DCM to remove the DMT group from the butyric acid linker, exposing the primary aliphatic hydroxyl group.

  • Coupling: The first nucleoside phosphoramidite is coupled to this hydroxyl group using 5-(Ethylthio)-1H-tetrazole (ETT) activation.

    • Mechanistic Insight: Because primary aliphatic hydroxyls are significantly less sterically hindered than the secondary 5'-hydroxyls of nucleosides, the initial coupling efficiency is exceptionally high (>99%).

  • Elongation: Proceed with standard synthesis cycles (oxidation, capping, detritylation) until the full sequence is assembled.

Phase 3: Deprotection and Linkage Validation
  • Deprotection: Transfer the CPG bearing the fully protected oligonucleotide to a sealed, pressure-rated vial. Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%).

  • Incubation: Heat at 55°C for 16 hours.

    • Mechanistic Insight: Under these conditions, cyanoethyl groups on the phosphate backbone undergo β-elimination, and base-protecting amides (e.g., benzoyl, isobutyryl) are hydrolyzed. However, the amide bond linking the butyric acid to the CPG and the aliphatic 3'-phosphodiester bond lack the necessary β-protons for β-elimination, rendering them entirely stable.

  • Washing: Cool the vial, carefully aspirate the ammonia supernatant (which contains cleaved protecting groups and any failure sequences lacking the stable linkage), and wash the bead-bound oligonucleotide extensively with RNase-free water and TE buffer.

Analytical Validation: DMT Cation Assay

To ensure the protocol operates as a self-validating system, the loading of the linker on the CPG must be quantified prior to oligonucleotide synthesis.

Protocol: Accurately weigh ~5.0 mg of the dried, modified CPG into a 10 mL volumetric flask. Fill to the mark with 3% TCA in DCM. Agitate to ensure complete detritylation (solution turns bright orange). Measure the absorbance at 504 nm using a UV-Vis spectrophotometer.

ParameterValue / Formula
Wavelength (λmax) 504 nm
Extinction Coefficient (ε) 76,000 L·mol⁻¹·cm⁻¹
Volume (V) 10.0 mL
Absorbance (A) Measured Value
Loading (µmol/g) (A × V × 1000) / (ε × Mass in mg)

Optimal Loading: A loading of 30-40 µmol/g is optimal for solid-phase PCR and microarray applications, providing sufficient spatial separation between adjacent oligonucleotides to prevent steric hindrance during enzymatic reactions.

References

  • Title: Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- | C25H26O5 | CID 10692718 Source: PubChem (nih.gov) URL: 2

  • Title: Oligonucleotide-Peptide Conjugates: Solid-Phase Synthesis under Acidic Conditions and Use in ELISA Assays Source: PMC (nih.gov) URL: 4

  • Title: Construction and selection of bead-bound combinatorial oligonucleoside phosphorothioate and phosphorodithioate aptamer libraries designed for rapid PCR-based sequencing Source: PMC (nih.gov) URL: 1

  • Title: Peptide Conjugates of Oligonucleotides: Synthesis and Applications Source: Chemical Reviews (acs.org) URL: 3

Sources

Application

Attaching Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- to Controlled Pore Glass: An Application Note and Protocol

Introduction In the realm of solid-phase synthesis, the covalent attachment of molecules to a solid support is a foundational step that dictates the success of subsequent synthetic transformations. This application note...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of solid-phase synthesis, the covalent attachment of molecules to a solid support is a foundational step that dictates the success of subsequent synthetic transformations. This application note provides a comprehensive guide for the robust and quantifiable attachment of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, a molecule containing a dimethoxytrityl (DMT) protected hydroxyl group and a terminal carboxylic acid, to aminopropyl-functionalized Controlled Pore Glass (CPG).

The protocol herein is designed for researchers, scientists, and drug development professionals engaged in solid-phase synthesis, including but not limited to, the preparation of custom-modified solid supports for oligonucleotide synthesis, peptide synthesis, or affinity chromatography. The inclusion of the acid-labile DMT group provides a convenient and highly accurate method for the spectrophotometric determination of the loading capacity of the derivatized CPG, a critical parameter for any solid-phase synthesis endeavor.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for each manipulation, ensuring a thorough understanding and successful implementation of the methodology.

Core Principles and Strategic Considerations

The attachment of a carboxylic acid to an amine-functionalized solid support, such as aminopropyl CPG, is most commonly achieved through the formation of a stable amide bond. This process requires the activation of the carboxylic acid to a more reactive species that is susceptible to nucleophilic attack by the primary amino groups on the CPG surface.

Several activating agents are available, with one of the most efficient and widely used being HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) . This combination rapidly generates a highly reactive OBt-ester intermediate, which readily couples with the amino groups on the CPG.

Following the coupling reaction, it is crucial to "cap" any unreacted amino groups on the CPG surface. This is typically achieved by acetylation with acetic anhydride. The capping step prevents these unreacted sites from participating in subsequent unintended reactions, which could lead to the formation of impurities.

The final and critical step is the quantification of the loading of the DMT-protected linker onto the CPG. The acid-labile nature of the DMT group allows for its quantitative cleavage from the support upon treatment with a strong acid, such as trichloroacetic acid (TCA). The released dimethoxytrityl cation (DMT+) has a characteristic orange color and a strong absorbance in the visible spectrum, allowing for accurate spectrophotometric quantification.

Materials and Equipment

Reagents
  • Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (DMT-Butanoic Acid)

  • Aminopropyl Controlled Pore Glass (CPG), 500 Å pore size

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • Pyridine or N-Methylimidazole (NMI)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Equipment
  • Solid-phase synthesis vessel or a fritted funnel

  • Shaker or vortex mixer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

  • Vacuum filtration apparatus

Experimental Protocols

Part 1: Preparation and Swelling of Aminopropyl CPG

Proper swelling of the CPG is essential to ensure that the amino groups within the pores are accessible for reaction.

  • Weigh out the desired amount of aminopropyl CPG (e.g., 1 gram) into a solid-phase synthesis vessel or a fritted funnel.

  • Add anhydrous DMF (approximately 10 mL per gram of CPG) to the vessel.

  • Gently agitate the slurry on a shaker or vortex mixer for 30-60 minutes at room temperature to allow for complete swelling of the CPG.

  • After swelling, remove the DMF by vacuum filtration.

  • Wash the swollen CPG with three portions of anhydrous DMF (10 mL per gram of CPG each), followed by three portions of DCM (10 mL per gram of CPG each) to remove any impurities and residual solvent.

Part 2: Activation of DMT-Butanoic Acid and Coupling to CPG

This two-step process involves the pre-activation of the carboxylic acid followed by its coupling to the aminopropyl CPG.

Activation Step:

  • In a separate, dry glass vial, dissolve DMT-Butanoic Acid (3-5 equivalents relative to the theoretical loading of the aminopropyl CPG) and HBTU (3-5 equivalents) in anhydrous DMF.[1]

  • Add DIPEA (6-10 equivalents) to the solution. The solution may turn a pale yellow.[2]

  • Allow the activation to proceed for 2-5 minutes at room temperature.[1]

Coupling Step:

  • Immediately add the activated DMT-Butanoic Acid solution to the swollen and washed aminopropyl CPG in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered acids or lower reactivity CPG, the reaction time may be extended to overnight.

  • After the coupling reaction is complete, remove the reaction solution by vacuum filtration.

  • Wash the CPG thoroughly with three portions of DMF (10 mL per gram), three portions of DCM (10 mL per gram), and finally three portions of ACN (10 mL per gram) to remove all unreacted reagents and by-products.

Part 3: Capping of Unreacted Amino Groups

This step is critical to prevent the formation of deletion sequences or other impurities in subsequent applications of the functionalized CPG.[3]

  • Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride, a base, and DMF. For example, a solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v) can be used.[4]

  • Add the capping solution to the CPG in the reaction vessel (approximately 10 mL per gram of CPG).

  • Agitate the mixture at room temperature for 30 minutes.

  • Remove the capping solution by vacuum filtration.

  • Wash the CPG thoroughly with three portions of DMF (10 mL per gram), three portions of DCM (10 mL per gram), and three portions of ACN (10 mL per gram).

  • Dry the functionalized CPG under high vacuum for several hours or overnight.

Workflow Visualization

attach_butanoic_acid_to_CPG cluster_prep CPG Preparation cluster_coupling Coupling Reaction cluster_capping Capping cluster_quantification Quantification start Start: Aminopropyl CPG swell Swell CPG in DMF start->swell wash_prep Wash with DMF and DCM swell->wash_prep couple Couple to CPG wash_prep->couple Swollen CPG activate Activate DMT-Butanoic Acid (HBTU/DIPEA in DMF) activate->couple wash_couple Wash with DMF, DCM, ACN couple->wash_couple cap Cap unreacted amines (Acetic Anhydride) wash_couple->cap wash_cap Wash with DMF, DCM, ACN cap->wash_cap dry Dry under vacuum wash_cap->dry cleave Cleave DMT group (3% TCA in DCM) dry->cleave Dried Functionalized CPG measure Measure Absorbance of DMT+ at ~504 nm cleave->measure calculate Calculate Loading measure->calculate end_product Functionalized CPG calculate->end_product

Figure 1: Workflow for attaching Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- to CPG.

Part 4: Quantification of DMT Loading

The loading of the DMT-protected linker on the CPG is determined by spectrophotometric analysis of the DMT cation released upon acid treatment.[5][6]

  • Accurately weigh a small amount of the dry, functionalized CPG (approximately 1-5 mg) into a small, clean glass vial.

  • Add a precise volume of 3% (w/v) TCA in DCM (e.g., 10 mL) to the vial.

  • Gently agitate the mixture for 2-3 minutes until the solution develops a stable, bright orange color, indicating the complete cleavage of the DMT group.

  • Transfer the orange supernatant to a quartz cuvette.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the DMT cation, which is typically around 504 nm.[7] Use the 3% TCA in DCM solution as a blank.

  • Calculate the loading of the DMT-linker on the CPG using the Beer-Lambert law:

    Loading (µmol/g) = (A × V × 1000) / (ε × m)

    Where:

    • A = Absorbance at ~504 nm

    • V = Volume of the TCA solution (in L)

    • ε = Molar extinction coefficient of the DMT cation (approximately 76,000 L·mol⁻¹·cm⁻¹)

    • m = Mass of the CPG (in mg)

    • 1000 = Conversion factor from mmol to µmol

ParameterSymbolTypical Value
Wavelength of Max Absorbanceλmax~504 nm
Molar Extinction Coefficientε76,000 L·mol⁻¹·cm⁻¹
Deblocking Agent-3% (w/v) TCA in DCM

Note on Molar Extinction Coefficient: The molar extinction coefficient of the DMT cation can be slightly solvent-dependent. For the highest accuracy, it is recommended to create a calibration curve using a known amount of a DMT-containing standard under the exact same conditions.

Storage and Handling

  • Functionalized CPG: Store the dry, functionalized CPG in a tightly sealed container in a desiccator at 2-8 °C to prevent hydrolysis of the ester linkage and degradation of the DMT group.

  • Reagents: Handle all other reagents according to their respective SDS. HBTU, DIPEA, acetic anhydride, pyridine, and TCA are corrosive and/or toxic and should be handled with appropriate care in a fume hood.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Loading - Incomplete swelling of CPG- Inactive coupling reagents- Insufficient reaction time or temperature- Steric hindrance- Ensure CPG is fully swollen before coupling.- Use fresh, high-quality HBTU and anhydrous solvents.- Increase coupling reaction time and/or temperature.- Increase the equivalents of activated acid.
High Background in Spectrophotometric Reading - Incomplete washing of CPG- Turbidity of the TCA solution- Ensure thorough washing of the CPG after each step.- Centrifuge or filter the TCA solution before measuring the absorbance.
Inconsistent Loading Results - Inaccurate weighing of CPG- Inconsistent volume of TCA solution- Fluctuation in spectrophotometer readings- Use a calibrated analytical balance.- Use calibrated pipettes for dispensing the TCA solution.- Ensure the spectrophotometer is properly warmed up and calibrated.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the attachment of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- to controlled pore glass. By following these procedures, researchers can confidently prepare custom-functionalized solid supports with a quantifiable loading of the desired molecule, which is a prerequisite for successful solid-phase synthesis applications. The principles and techniques described herein are broadly applicable to the immobilization of other carboxylic acid-containing molecules onto amine-functionalized solid supports.

References

  • Glen Research. "New Products: Universal HybridCPG™ Solid Supports." Glen Report, 24.2 (2012). [Link]

  • BenchChem. "Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis." (2025).
  • U.S. Patent 11,028,123 B2. "Capping of unprotected amino groups during peptide synthesis." Issued June 8, 2021.
  • Fields, C. G., et al. "HBTU activation for automated Fmoc solid-phase peptide synthesis." Peptide research 4.2 (1991): 95-101.
  • BenchChem. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS." (2025).
  • BenchChem. "Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis." (2025).
  • Thermo Fisher Scientific. "Application Notes and Protocols for EDC/NHS Activation of Propargyl-PEG-Acid for Amine Coupling."
  • Acros Organics. "Safety Data Sheet: 4-Methoxyphenylacetic acid." (2025).
  • Synerzine.
  • Berry & Associates. "Safety Data Sheet: DMT-dC(Ac)-CE Phosphoramidite." (2020).
  • ResearchGate. "Decay of absorption (at 504 nm)
  • Tokyo Chemical Industry. "Safety Data Sheet: 2-Hydroxy-4-(methylthio)
  • Applied Biosystems. "1. Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection."
  • Wako Pure Chemical Industries. "Deblocking Solution-1 (3w/v% Trichloroacetic Acid, Dichloromethane Solution)."
  • BenchChem. "optimizing detritylation conditions for oligonucleotides containing DMT-dT-d11." (2025).
  • ResearchGate. "ChemInform Abstract: Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis."
  • BenchChem. "optimizing detritylation conditions for oligonucleotides containing DMT-dT-d11." (2025).

Sources

Method

Application Note: Acidic Deprotection Strategies for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Introduction & Scope The molecule Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (commonly referred to as 4-(DMT-oxy)butanoic acid) is a highly versatile bifunctional building block. It features a carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The molecule Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (commonly referred to as 4-(DMT-oxy)butanoic acid) is a highly versatile bifunctional building block. It features a carboxylic acid and a primary alcohol that is masked by a 4,4'-dimethoxytrityl (DMT) protecting group. The DMT group is the industry standard for protecting primary hydroxyls due to its high selectivity, rapid acid-lability, and the intense orange color of its liberated cation, which allows for precise spectrophotometric monitoring .

However, the deprotection of this specific substrate presents a unique synthetic challenge. The removal of the DMT group liberates 4-hydroxybutanoic acid (GHB). Under standard anhydrous acidic deprotection conditions, this intermediate is highly susceptible to spontaneous intramolecular esterification, yielding γ-butyrolactone (GBL). As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, divergent strategies to selectively guide the deprotection toward either the cyclized lactone or the stable acyclic sodium salt.

Mechanistic Insights & Causality (E-E-A-T)

Understanding the causality behind the reaction conditions is critical for preventing unwanted side reactions.

The Cleavage Mechanism: The cleavage of the DMT ether is initiated by the protonation of the ether oxygen, followed by the dissociation of the C–O bond. This forms the highly resonance-stabilized 4,4'-dimethoxytrityl cation ( DMT+ ), which absorbs strongly at ~498 nm .

The Cyclization Conundrum: When using standard oligonucleotide deprotection conditions (e.g., 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM)) , the environment is highly acidic and anhydrous. Once the primary hydroxyl group is freed, its spatial proximity to the protonated carboxylic acid drives a rapid intramolecular nucleophilic attack. Water is expelled, and the stable 5-membered γ-butyrolactone (GBL) ring is formed. If the acyclic free acid is your target, these standard conditions will result in total product loss.

Equilibrium Shifting & Scavenging: DMT deprotection is an equilibrium reaction. In anhydrous conditions, to drive the reaction to completion and prevent re-tritylation, a cation scavenger such as Triethylsilane (TES) must be added to the reaction mixture. TES irreversibly reduces the DMT+ cation to an inert triphenylmethane derivative, shifting the equilibrium entirely to the right .

Quantitative Data: Comparison of Deprotection Conditions

To optimize your workflow, select the acidic system that aligns with your desired final product.

Acidic SystemSolventAcid pKaCation ScavengerPrimary ProductDeprotection Time
3% Trichloroacetic Acid (TCA) Dichloromethane (DCM)0.66Required (e.g., TES)γ-Butyrolactone (GBL)1 - 2 min
3% Dichloroacetic Acid (DCA) Dichloromethane (DCM)1.25Required (e.g., TES)γ-Butyrolactone (GBL)3 - 5 min
80% Acetic Acid (AcOH) Water4.76Not Required4-Hydroxybutanoic acid*30 - 60 min

*Note: The acyclic acid must be immediately neutralized to its sodium salt (pH > 7.5) to prevent slow cyclization.

Reaction Workflow & Pathway Divergence

G Start 4-(DMT-oxy)butanoic acid (Starting Material) CondA Protocol A: 3% DCA in DCM (Anhydrous, Stronger Acid) Start->CondA CondB Protocol B: 80% Acetic Acid (Aqueous, Milder Acid) Start->CondB IntA Protonation & DMT Cleavage (Formation of DMT Cation + Free OH) CondA->IntA IntB Protonation & DMT Cleavage (Formation of DMT-OH + Free OH) CondB->IntB Cyclization Spontaneous Intramolecular Esterification (-H2O) IntA->Cyclization Rapid in anhydrous acid Neutralization Immediate Neutralization with NaOH (pH > 7) IntB->Neutralization Prevents cyclization ProdA γ-Butyrolactone (GBL) (Cyclized Product) Cyclization->ProdA ProdB Sodium 4-hydroxybutanoate (Stable Acyclic Salt) Neutralization->ProdB

Pathway divergence of 4-(DMT-oxy)butanoic acid deprotection based on acidic conditions.

Experimental Protocols

Protocol A: Anhydrous Deprotection Yielding γ-Butyrolactone (GBL)

Use this protocol when the cyclized lactone is the desired downstream intermediate.

  • Preparation: Dissolve 1.0 mmol of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Scavenger Addition: Add 5.0 equivalents (5.0 mmol) of Triethylsilane (TES) to the solution. Causality Note: TES acts as a hydride donor to quench the highly reactive DMT cation, preventing equilibrium reversal.

  • Acidification: Cool the flask to 0 °C. Dropwise, add 10 mL of a 3% (v/v) Dichloroacetic acid (DCA) solution in DCM.

  • Monitoring: Stir the reaction for 5 minutes. The initial bright orange color (indicating the DMT+ cation) will rapidly fade to colorless as TES reduces the cation to bis(4-methoxyphenyl)phenylmethane.

  • Quenching & Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield γ-butyrolactone.

Protocol B: Mild Aqueous Deprotection Yielding Sodium 4-hydroxybutanoate

Use this protocol to preserve the acyclic carbon chain and isolate the stable sodium salt.

  • Preparation: Suspend 1.0 mmol of the starting material in 10 mL of 80% aqueous Acetic Acid (AcOH) in a round-bottom flask.

  • Cleavage: Stir the mixture at room temperature for 45 minutes. The mild acidity will slowly cleave the DMT group. Because water is present, the DMT cation is rapidly hydrolyzed to dimethoxytrityl alcohol (DMT-OH), which will precipitate as a white solid.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the cleaved DMT-OH byproduct.

  • Neutralization (Critical Step): Cool the filtrate to 0 °C. Carefully add 2M NaOH dropwise while monitoring with a pH meter until the pH reaches 8.5. Causality Note: Immediate neutralization deprotonates the carboxylic acid, eliminating the electrophilic center required for lactonization.

  • Isolation: Lyophilize the aqueous solution to obtain Sodium 4-hydroxybutanoate as a white powder (residual sodium acetate can be separated via selective crystallization in ethanol).

Analytical Monitoring

  • UV-Vis Spectroscopy: Reaction progress in Protocol A can be quantified by tracking the absorbance of the DMT+ cation at 498 nm. A plateau and subsequent drop in absorbance indicates complete cleavage and successful TES scavenging.

  • Thin-Layer Chromatography (TLC): Use a mobile phase of Hexanes:Ethyl Acetate (7:3). The starting material is UV-active and stains bright orange when exposed to acidic vapors. The GBL product (Protocol A) can be visualized using a potassium permanganate ( KMnO4​ ) stain.

References

  • Dimethoxytrityl - Wikipedia Source: Wikipedia URL:[Link]

  • Scalable One-Pot Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?) Source: ScienceBlogs URL:[Link]

Application

Application Note: Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- as a Versatile Cleavable Linker in Solid-Phase Synthesis

Executive Summary Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7), commonly referred to as 4-(4,4'-dimethoxytrityloxy)butyric acid or DMT-hydroxybutyric acid , is a highly versatile bifunctional l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7), commonly referred to as 4-(4,4'-dimethoxytrityloxy)butyric acid or DMT-hydroxybutyric acid , is a highly versatile bifunctional linker utilized in advanced solid-phase synthesis (SPPS and SPOS)[1]. Featuring a carboxylic acid moiety for robust immobilization and a 4,4'-dimethoxytrityl (DMT)-protected primary hydroxyl group, this molecule effectively bridges peptide and oligonucleotide chemistries. This application note details the mechanistic rationale, orthogonal cleavage strategies, and self-validating protocols for utilizing this linker to synthesize 3'-modified oligonucleotides, peptide-oligonucleotide conjugates (POCs), and functionalized affinity supports[2][3].

Mechanistic Rationale & Structural Advantages

As an Application Scientist, selecting the correct linker is a matter of balancing steric accessibility with cleavage orthogonality. The design of DMT-hydroxybutyric acid offers three distinct chemical advantages:

  • Optimal Spacer Length (The 4-Carbon Rule): The butyryl chain (4 carbons) provides an ideal steric spacer. Shorter chains (e.g., glycolic acid) induce steric hindrance during the coupling of bulky phosphoramidites, leading to deletion sequences. Conversely, longer aliphatic chains increase the hydrophobicity of the resin, which can cause the growing biopolymer to collapse or aggregate, severely reducing coupling efficiency[3].

  • Real-Time Colorimetric Validation: The DMT ether is highly acid-labile. Exposure to 3% trichloroacetic acid (TCA) rapidly cleaves the ether bond, releasing the stable DMT carbocation. Because the DMT cation absorbs strongly at 498 nm, this cleavage step serves as a built-in, self-validating diagnostic tool to quantify initial linker loading and subsequent coupling efficiencies.

  • Bifunctional Orthogonality: The molecule provides a carboxylate for anchoring (via amide or ester bonds) and a hydroxyl for elongation (via phosphodiester bonds). This allows the synthesis directionality to switch seamlessly from C→N (peptides) to 3'→5' (oligonucleotides)[4].

Mechanism N1 Resin-Linker Conjugate (DMT-O-CH2CH2CH2-CO-X-Resin) N2 Acidic Cleavage (Release of DMT Cation) N1->N2 3% TCA in DCM N3 Free Hydroxyl (HO-CH2CH2CH2-CO-X-Resin) N2->N3 Colorimetric Tracking (498 nm) N4 Oligo Synthesis (Phosphodiester Formation) N3->N4 Phosphoramidite + Activator N5 Base Cleavage (Cleaves X=O, Leaves X=NH) N4->N5 Aq. NH3 (55°C)

Mechanistic pathway of DMT cleavage and subsequent functionalization in solid-phase synthesis.

Cleavage Orthogonality: Amide vs. Ester Linkages

The term "cleavable linker" is context-dependent based on the anchoring chemistry used during the initial resin loading. The causality of your experimental design dictates whether the linker will release the target molecule or act as a permanent tether[5].

  • Ester-Linked (Base-Cleavable): When DMT-hydroxybutyric acid is coupled to a hydroxyl-functionalized resin (e.g., Wang resin), the resulting ester bond is susceptible to ammoniolysis. Standard oligonucleotide deprotection (aqueous NH₃ at 55°C) simultaneously cleaves the ester, releasing a 3'-hydroxybutyryl-modified oligonucleotide .

  • Amide-Linked (Stable): When coupled to an amino-functionalized resin (e.g., LCAA-CPG or Rink Amide), the resulting amide bond is completely stable to ammonia. The ammonia treatment removes nucleobase protecting groups but leaves the oligonucleotide covalently attached to the resin. This is the preferred method for generating Peptide-Oligonucleotide Conjugates (POCs) or DNA microarrays[2].

Table 1: Cleavage Orthogonality of the 4-Hydroxybutyric Acid Linker
Linkage to Solid SupportReagentTemperatureTimeOutcome
Amide (via Rink/LCAA)3% TCA in DCM25°C2 minDMT Cleavage (Linker intact)
Amide (via Rink/LCAA)Aq. NH₃ (28%)55°C16 hStable (Oligo remains on resin)
Ester (via Wang/OH-resin)Aq. NH₃ (28%)55°C16 hLinker Cleaved (Releases 3'-modified oligo)
Ester (via Wang/OH-resin)0.1 M NaOH25°C2 hLinker Cleaved (Releases 3'-modified oligo)

Experimental Protocols (Self-Validating Workflows)

The following methodologies provide a self-validating system: the success of the coupling step (Protocol 4.1) is directly proven and quantified by the detritylation assay (Protocol 4.2).

Protocol 4.1: Resin Functionalization & Capping

Objective: Covalently attach DMT-hydroxybutyric acid to an amino-functionalized support.

  • Resin Swelling: Weigh 100 mg of aminomethyl-CPG (Controlled Pore Glass) or Rink Amide resin into a peptide synthesis vessel. Swell in 2 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate dry vial, dissolve 3.0 equivalents of DMT-hydroxybutyric acid (MW: 406.47 g/mol ), 3.0 eq of PyBOP, and 3.0 eq of HOBt in 1 mL of anhydrous DMF.

  • Base Addition: Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the vial. Stir for 5 minutes to generate the active ester.

  • Coupling: Transfer the activated linker solution to the swelled resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove unreacted reagents: DMF (5 × 2 mL), Methanol (5 × 2 mL), and Dichloromethane (DCM) (5 × 2 mL).

  • Capping (Critical Step): Treat the resin with an acetic anhydride/pyridine/THF (1:1:8) solution for 15 minutes. Causality: This caps any unreacted primary amines, preventing them from interfering with subsequent phosphoramidite couplings and eliminating deletion sequences. Wash with DCM and dry under vacuum.

Protocol 4.2: Detritylation & Loading Quantification

Objective: Remove the DMT protecting group and quantify the linker loading efficiency.

  • Sampling: Accurately weigh ~5 mg of the dried, derivatized resin into a sintered glass funnel.

  • Acidolysis: Treat the resin with 3% Trichloroacetic acid (TCA) in DCM (v/v). Collect the bright orange/red eluate in a 10 mL volumetric flask.

  • Completion: Continue washing the resin with the TCA solution until the eluate drips completely colorless, ensuring 100% exposure of the 4-hydroxyl groups.

  • Quantification: Dilute the volumetric flask to the 10 mL mark with 0.1 M p-toluenesulfonic acid in acetonitrile. Measure the absorbance at 498 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the resin loading (µmol/g) using the Beer-Lambert law and the established extinction coefficient of the DMT cation (ε = 71,700 M⁻¹ cm⁻¹).

Protocol 4.3: Oligonucleotide Elongation & Orthogonal Cleavage

Objective: Synthesize the target biopolymer and perform final deprotection.

  • Elongation: Load the detritylated resin (now bearing a free primary hydroxyl) into an automated DNA/RNA synthesizer. Execute standard phosphoramidite coupling cycles (tetrazole activation, iodine oxidation, capping). The first nucleotide couples directly to the 4-hydroxyl group of the butyric acid linker.

  • Final Cleavage:

    • To release the modified oligonucleotide (if ester-linked): Transfer the resin to a sealed pressure vial. Add 1 mL of concentrated aqueous ammonium hydroxide (28-30%). Heat at 55°C for 16 hours. Cool, filter the resin, and lyophilize the supernatant.

    • To retain the conjugate on the resin (if amide-linked): Perform the same ammonia treatment to remove nucleobase protecting groups (e.g., benzoyl, isobutyryl). The biopolymer will remain covalently tethered to the solid support for downstream applications.

Workflow A Solid Support (NH2 or OH) B Coupling (DMT-Butyric Acid) A->B PyBOP/DIPEA C Detritylation (3% TCA/DCM) B->C Wash & Cap D Elongation (Phosphoramidite) C->D Expose 4-OH E Cleavage (NH4OH or TFA) D->E Target Assembly

Workflow of solid-phase synthesis using DMT-4-hydroxybutyric acid as a bifunctional linker.

Quantitative Data & Troubleshooting

Accurate spectrophotometric tracking is the cornerstone of trust in solid-phase synthesis. Deviations from the expected metrics in Table 2 indicate either incomplete coupling (Protocol 4.1) or moisture contamination during acidolysis.

Table 2: UV Monitoring Metrics for the DMT Cation
ParameterValueAnalytical Significance
Wavelength (λmax) 498 nmOptimal peak for avoiding interference from aromatic side chains.
Extinction Coefficient (ε) 71,700 M⁻¹ cm⁻¹Used to calculate exact µmol/g loading of the linker.
Optimal Solvent 0.1 M p-TsOH in MeCNStabilizes the carbocation for accurate, long-term UV reading.
Visual Indicator Bright Orange/RedInstant qualitative confirmation of successful prior coupling.

Troubleshooting Insight: If the calculated loading is <80% of the theoretical capacity, verify the anhydrous nature of the DMF used in Protocol 4.1. The carboxylic acid of DMT-hydroxybutyric acid is susceptible to hydrolysis back to the free acid if moisture is present during PyBOP activation.

References

Sources

Method

Bioconjugation techniques utilizing Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Application Note: Advanced Bioconjugation Techniques Utilizing 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid Introduction & Mechanistic Rationale 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS 150907-74-7)—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Bioconjugation Techniques Utilizing 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid

Introduction & Mechanistic Rationale

4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS 150907-74-7)—commonly referred to as 4-(DMT-O)-butyric acid or DMT-protected 4-hydroxybutyric acid—is a highly specialized heterobifunctional linker. It is engineered to bridge two distinct and historically incompatible chemical domains: peptide/protein chemistry (via its carboxylic acid) and oligonucleotide chemistry (via its dimethoxytrityl-protected primary hydroxyl group)[1].

For drug development professionals synthesizing Peptide-Oligonucleotide Conjugates (POCs) for targeted delivery (e.g., antisense oligonucleotides or siRNAs), selecting the correct linker is critical.

The Causality of Experimental Choices:

  • Why a Butyric (4-Carbon) Spacer? Shorter linkers (like glycolic acid) suffer from severe steric hindrance during bulky phosphoramidite coupling and are highly susceptible to base-catalyzed β-elimination during final ammonia cleavage. The 4-carbon butyric chain provides optimal rotational freedom, ensuring high coupling yields while remaining completely stable under harsh basic deprotection conditions[2].

  • Why DMT Protection? The 4,4'-dimethoxytrityl (DMT) group is the gold standard for 5'-OH protection. It is perfectly orthogonal to Fmoc solid-phase peptide synthesis (SPPS). It remains intact during basic Fmoc deprotection but is rapidly cleaved by mild acids (e.g., 3% Trichloroacetic acid) to reveal the hydroxyl group required to initiate automated DNA/RNA synthesis[3].

Experimental Workflow & Visualization

The most authoritative application of 4-(DMT-O)-butyric acid is the "Peptide-First, Oligo-Next" stepwise solid-phase synthesis. The peptide is synthesized on a solid support, the linker is attached to the N-terminus, the DMT group is removed, and the oligonucleotide is elongated directly from the resulting hydroxyl group[1].

G A Resin-Bound Peptide (Free N-terminal NH2) B Amide Coupling 4-(DMT-O)-butyric acid + PyBOP A->B C DMT-O-Butyryl-Peptide-Resin B->C Kaiser Test QC D Detritylation 3% TCA in DCM C->D E HO-Butyryl-Peptide-Resin (Free Hydroxyl) D->E Trityl Monitor (498 nm) F Automated Oligo Synthesis Phosphoramidite Chemistry E->F G Cleavage & Deprotection NH4OH, 55°C F->G H Purified Peptide-Oligo Conjugate (POC) G->H RP-HPLC QC

Workflow for solid-phase synthesis of Peptide-Oligonucleotide Conjugates via DMT-butyric linker.

Self-Validating Protocols

Protocol A: Solid-Phase Synthesis of Peptide-Oligonucleotide Conjugates

This protocol details the integration of the linker onto a resin-bound peptide, transitioning the system from a peptide synthesizer to a DNA synthesizer.

Phase 1: Linker Coupling (Peptide Synthesizer)

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected, resin-bound peptide (e.g., on Tentagel or CPG support) in anhydrous DMF for 30 minutes.

  • Activation: Dissolve 0.3 mmol (3 eq) of 4-(DMT-O)-butyric acid and 0.3 mmol (3 eq) of PyBOP in 2 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 3 minutes.

  • Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours[3].

  • Validation (QC Step): Perform a Kaiser (ninhydrin) test on a few beads. A negative result (translucent/yellow beads) confirms complete amine acylation. A positive result (blue beads) dictates a repeat of the coupling step.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/THF (1:1:8) for 15 minutes to irreversibly cap any trace unreacted amines, preventing the formation of deletion sequences during subsequent oligo synthesis. Wash thoroughly with DCM and dry under vacuum.

Phase 2: Detritylation & Elongation (DNA Synthesizer)

  • Transfer: Load the dried, linker-modified resin into an empty automated DNA synthesizer column.

  • Detritylation: Program the synthesizer to deliver 3% Trichloroacetic acid (TCA) in DCM for 90 seconds[3].

  • Validation (QC Step): Monitor the column effluent via an inline UV-Vis detector at 498 nm. The integration of the bright orange trityl cation peak provides a direct, quantitative measurement of the active hydroxyl loading on the resin.

  • Elongation: Proceed with standard 2-cyanoethyl phosphoramidite coupling cycles. The first nucleotide will form a phosphodiester bond directly with the butyric hydroxyl group[2].

Phase 3: Cleavage

  • Deprotection: Transfer the resin to a sealed vial. Treat with concentrated aqueous ammonium hydroxide (NH₄OH) at 55°C for 16 hours to cleave the conjugate from the support and remove nucleobase protecting groups.

  • Isolation: Filter the resin, lyophilize the supernatant, and purify the resulting POC via Reverse-Phase HPLC (RP-HPLC).

Protocol B: Solution-Phase Modification of Amine-Bearing Biomaterials

For whole proteins or temperature-sensitive biomaterials, the linker must be pre-activated to an NHS ester to enable aqueous conjugation.

  • Activation: React 1 eq of 4-(DMT-O)-butyric acid with 1.1 eq of N-Hydroxysuccinimide (NHS) and 1.2 eq of EDC·HCl in anhydrous DCM for 4 hours. Purify the DMT-O-butyryl-NHS ester via silica gel chromatography.

  • Conjugation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Add 5-10 eq of the NHS-ester dissolved in minimal DMSO. React for 2 hours at room temperature.

  • Validation (QC Step): Purify via Size Exclusion Chromatography (SEC). Measure the Degree of Substitution (DoS) by comparing the protein absorbance (280 nm) against the intact DMT group absorbance (254 nm).

Quantitative Data Presentation

The selection of the butyric acid derivative over other aliphatic chain lengths is grounded in empirical performance metrics during solid-phase synthesis.

Linker TypeSpacer LengthSteric Hindrance during Phosphoramidite CouplingCleavage Stability (Conjugate Survival in NH₄OH)Optimal Application
Glycolic Acid (C2)~2.5 ÅHighLow (<40% yield, prone to β-elimination)Short, transient conjugates
Butanoic Acid (C4) ~5.0 Å Low High (>95% yield, highly resistant) Standard POC SPPS workflows
Hexanoic Acid (C6)~7.5 ÅVery LowHigh (>95% yield)Highly flexible, sterically demanding conjugates

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Application

Application Note: Preparation of NHS Esters from 4-[bis(4-methoxyphenyl)phenylmethoxy]-butanoic acid for Peptide Labeling

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale The compound 4-[bis(4-methoxyphenyl)pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The compound 4-[bis(4-methoxyphenyl)phenylmethoxy]-butanoic acid (CAS 150907-74-7), commonly referred to as DMT-O-butyric acid , is a highly versatile heterobifunctional linker[1][2]. It features a carboxylic acid on one terminus and a hydroxyl group protected by a 4,4'-dimethoxytrityl (DMT) group on the other. This structural profile makes it an invaluable tool in bioconjugation, oligonucleotide synthesis, and peptide modification, allowing for the precise introduction of a protected hydroxyl moiety onto primary amines[2].

To conjugate DMT-O-butyric acid to the N-terminus or lysine side chains of a synthetic peptide, the relatively unreactive carboxylic acid must first be activated. The synthesis of an N-hydroxysuccinimide (NHS) ester is the gold standard for this activation, as NHS esters react rapidly and specifically with primary amines at slightly alkaline pH to form stable amide bonds[3].

Expert Insight: The Causality of Reagent Selection (E-E-A-T)

As a Senior Application Scientist, I must emphasize the most critical failure point in this workflow: the extreme acid-lability of the DMT protecting group . The DMT group is designed to be cleaved by dilute acids (e.g., 1-3% trichloroacetic acid).

Many standard NHS esterification protocols utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[3]. However, the hydrochloride salt in EDC can locally lower the pH in organic solvents, risking premature deprotection of the DMT group. Therefore, this protocol strictly utilizes N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM). DCC is a neutral coupling agent that perfectly preserves the integrity of the DMT group while driving the esterification to completion.

Reaction Workflows & Logical Pathways

G A DMT-O-Butyric Acid (Linker) D DMT-O-Butyric-NHS Ester (Activated Linker) A->D Anhydrous DCM 0°C to RT B N-Hydroxysuccinimide (NHS) B->D Anhydrous DCM 0°C to RT C DCC (Coupling Agent) C->D Anhydrous DCM 0°C to RT G DCU (Byproduct) C->G Precipitation F DMT-O-Butyric-Peptide (Conjugate) D->F pH 7.5-8.5 Buffer/DMF E Peptide-NH2 (Target) E->F

Workflow for the synthesis of DMT-O-butyric NHS ester and subsequent peptide labeling.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Parameters for NHS Esterification

ReagentMolecular Weight ( g/mol )EquivalentsFunction
DMT-O-butyric acid 406.471.00Substrate / Linker
N-Hydroxysuccinimide (NHS) 115.091.10Activating Nucleophile
DCC 206.331.10Coupling Agent
DIPEA 129.240.05Acid Scavenger (Optional)

Protocol 1: Synthesis of DMT-O-Butyric Acid NHS Ester

This protocol is designed as a self-validating system . The progression of the reaction can be visually confirmed by the precipitation of the insoluble byproduct, dicyclohexylurea (DCU).

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve DMT-O-butyric acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

  • Acid Scavenging (Optional but Recommended): Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA, 0.05 eq). Causality: This ensures the reaction mixture remains strictly non-acidic, safeguarding the DMT group against trace acidic impurities.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Carbodiimide-mediated activation is highly exothermic. Cooling the mixture prevents thermal degradation and suppresses the formation of unwanted N-acylurea rearrangement byproducts.

  • Activation: Dissolve DCC (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10 minutes.

  • Incubation & Self-Validation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 3–4 hours. Self-Validation Check: The initially clear solution will become progressively cloudy as white DCU precipitates, confirming the activation is proceeding successfully.

Purification A Crude Reaction Mixture (in DCM) B Filtration A->B C Filter Cake (DCU Byproduct) B->C Discard D Filtrate (NHS Ester + Unreacted) B->D Keep E Liquid-Liquid Extraction (NaHCO3 / Brine) D->E F Aqueous Phase (NHS, Acid Impurities) E->F Discard G Organic Phase (Pure NHS Ester) E->G Keep H Desiccation & Evaporation G->H I Final Product (DMT-O-Butyric-NHS) H->I

Downstream purification workflow for isolating the synthesized DMT-O-butyric NHS ester.

Purification Steps:
  • Filtration: Filter the heterogeneous mixture through a sintered glass funnel (medium porosity) to remove the precipitated DCU. Wash the filter cake with a small volume of cold DCM.

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer once with an equal volume of 5% aqueous NaHCO₃, followed by one wash with saturated NaCl (brine). Causality: The basic NaHCO₃ wash neutralizes any trace acids (protecting the DMT) and partitions unreacted, water-soluble NHS into the aqueous phase.

  • Desiccation: Dry the organic layer over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator (water bath ≤ 30 °C) to yield the DMT-O-butyric acid NHS ester as a viscous oil or foam. Store immediately at -20 °C under argon.

Protocol 2: Peptide Labeling Workflow

Once the NHS ester is synthesized, it can be utilized to label primary amines on target peptides. While Dimethylformamide (DMF) is the traditional solvent for peptide solubility[4], strict adherence to anhydrous conditions for the stock solution is required.

Step-by-Step Methodology:
  • Peptide Preparation: Dissolve the target peptide (containing a free N-terminus or lysine) in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5–8.0) at a concentration of 1–5 mg/mL. Causality: Amine-free buffers must be used. Tris or glycine buffers contain primary amines that will competitively consume the NHS ester.

  • Reagent Solubilization: Dissolve the DMT-O-butyric acid NHS ester in anhydrous DMF or DMSO to create a 10–20 mM stock. Causality: NHS esters hydrolyze rapidly in water. Preparing the stock in a dry organic solvent immediately before use ensures maximum active ester concentration.

  • Conjugation: Add the NHS ester stock to the peptide solution to achieve a 5-to-10-fold molar excess of the linker. Ensure the final concentration of organic solvent does not exceed 15% (v/v) to prevent peptide precipitation.

  • Incubation: Mix gently and incubate at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) and incubating for 15 minutes to consume any unreacted NHS ester.

  • Purification: Purify the conjugate via Reversed-Phase HPLC. Crucial Note: Use neutral or slightly basic mobile phases (e.g., Triethylammonium acetate, TEAA) to prevent premature cleavage of the DMT group during chromatography.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Peptide Conjugation

Observation / IssueMechanistic CauseRecommended Solution
Low Conjugation Yield Hydrolysis of the NHS ester prior to or during the reaction.Prepare NHS ester stock in strictly anhydrous DMF/DMSO immediately before use. Do not store in solution.
Loss of DMT Group Buffer pH dropped below 7.0, or acidic HPLC mobile phase (e.g., 0.1% TFA) was used.Maintain conjugation pH between 7.5–8.5. Use neutral/basic buffers (e.g., TEAA) for HPLC purification.
Peptide Precipitation Excessive organic solvent (DMF/DMSO) concentration.Keep final organic solvent concentration ≤ 15% v/v in the reaction buffer.
No Conjugation Observed Primary amines in the buffer competitively reacted with the NHS ester.Avoid Tris, glycine, or ammonium-containing buffers. Use phosphate, HEPES, or borate buffers exclusively.

References

  • National Center for Biotechnology Information (PubChem). "Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- | C25H26O5 | CID 10692718." PubChem Compound Summary. Available at: [Link]

  • MDPI (Molecules). "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis." Molecules, 2026. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amide Coupling with Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Welcome to the technical support guide for researchers utilizing Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, hereafter referred to as DMT-butyric acid. This document provides in-depth troubleshooting advice, v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, hereafter referred to as DMT-butyric acid. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome challenges related to low coupling yields in your experiments.

The core structure of DMT-butyric acid presents two primary chemical considerations that are critical for successful amide bond formation:

  • Steric Hindrance: The 4,4'-dimethoxytrityl (DMT) group is exceptionally bulky. This steric shield around the ether linkage can also impede the approach of reagents and coupling partners to the carboxylic acid, demanding more potent activation chemistry.

  • Acid Lability: The DMT group is a highly acid-sensitive protecting group.[1][2] It is readily cleaved under mild acidic conditions, which necessitates careful selection of reagents and purification strategies to maintain neutral or basic environments.[2] The cleavage results in a stable, orange-colored DMT carbocation.[1][2]

This guide is designed to address these challenges directly, providing you with the rationale behind each recommendation to empower your research.

Troubleshooting Guide: Low Coupling Yields

This section addresses the most common issues encountered when coupling DMT-butyric acid.

Q1: My reaction has a low yield, with a significant amount of unreacted DMT-butyric acid. What are the most probable causes?

Low conversion is the most frequent issue and typically points to insufficient activation of the carboxylic acid, which can be traced back to several factors:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like EDC, especially when used alone, may not be potent enough to overcome the steric hindrance of the DMT-butyric acid. The reactive O-acylisourea intermediate formed by EDC is unstable and can revert to the starting carboxylic acid if the amine coupling partner does not react quickly.[3][4]

  • Suboptimal Stoichiometry: Using stoichiometric (1:1) amounts of the amine and coupling reagents may be insufficient to drive the reaction to completion, especially if the amine is also sterically hindered or electronically poor.

  • Competing Side Reactions: If conditions are not strictly anhydrous, hydrolysis of the activated acid is a primary pathway for failure. Furthermore, with carbodiimides, the O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct.[5]

Solution Pathway:

  • Assess Your Coupling Reagent: For sterically hindered substrates, stronger activating agents are required. Move from carbodiimides to uronium or phosphonium salt reagents.

  • Increase Reagent Equivalents: Use a slight excess of the amine (e.g., 1.2 eq) and the coupling reagents (e.g., 1.2 eq) to push the equilibrium towards the product.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I'm using EDC/NHS chemistry, but the yield is still poor. Why is this, and what is a better alternative?

While the addition of N-hydroxysuccinimide (NHS) to EDC reactions is a standard practice to form a more stable, amine-reactive NHS ester, its effectiveness can be diminished with sterically demanding substrates.[3][6] The formation of the NHS ester itself can be slow, allowing for competing side reactions to occur.[7]

For challenging couplings involving hindered acids like DMT-butyric acid, uronium or phosphonium-based reagents are superior.[8]

Recommended Reagents for Hindered Coupling:

Reagent ClassExample(s)Mechanism & RationaleKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU These reagents rapidly convert carboxylic acids into highly reactive OAt- or OBt-activated esters.[9][10][11] The 7-azabenzotriazole (At) versions (HATU, HCTU) are generally more reactive and suppress racemization more effectively than their benzotriazole counterparts (HBTU).[5] COMU is noted for its high efficiency and the water-solubility of its byproducts, simplifying workup.[12][13]Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) for activation.[14] Use 2 equivalents of base: one to form the carboxylate and one to neutralize the released HCl.
Phosphonium Salts PyBOP, PyAOP Similar to uronium salts, these form highly reactive activated esters. A key advantage is that they do not react with the free amine component, which can be beneficial if equimolar stoichiometry is critical.[8][15] PyAOP is the azabenzotriazole version and is considered more potent for difficult couplings.[5][16]Also requires a non-nucleophilic base. The byproduct, phosphine oxide, must be removed during purification.
Acyl Fluorides (in situ) BTFFH, TCFH-NMI For extremely hindered systems, converting the acid to a highly reactive acyl fluoride in situ can be effective. Acyl fluorides are small and less sterically demanding, facilitating the amine's approach.[17][18]This is a more specialized method for when standard uronium/phosphonium reagents fail.[17][18]

Recommendation: HATU is widely considered the gold standard for difficult couplings due to its high reactivity and excellent suppression of side reactions.[5]

Q3: I am observing a new, orange-colored impurity in my reaction mixture or during workup/purification. What is it and how can I prevent it?

The appearance of a persistent orange or bright yellow color is a tell-tale sign of DMT group cleavage.[1][2] The DMT cation is intensely colored and indicates that your reaction or workup conditions are too acidic.[2]

Causes of Premature Deprotection:

  • Acidic Additives: Using additives like HOBt can create a sufficiently acidic environment to cause some deprotection over long reaction times, although HOAt is generally less acidic.

  • Amine Salt Contamination: If your amine coupling partner is used as a hydrochloride or trifluoroacetate salt without sufficient base to neutralize it, the reaction medium will be acidic.

  • Acidic Workup: Quenching the reaction with aqueous acid (e.g., 1N HCl) will rapidly cleave the DMT group.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause significant deprotection, leading to streaking and loss of product on the column.[19]

Prevention Strategies:

  • Use a Non-Nucleophilic Base: Always include a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine in your reaction. Use at least 2 equivalents when using uronium/phosphonium reagents, and ensure any amine salts are fully neutralized.

  • Maintain a Neutral/Basic Workup: Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or water.

  • Modify Your Chromatography:

    • Neutralize your silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine or DIPEA).

    • Alternatively, use neutral alumina as the stationary phase.

    • Work quickly and do not let the product sit on the column for extended periods.[20]

Visualizing the Solution

To better understand the recommended coupling strategy and troubleshooting logic, refer to the diagrams below.

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH DMT-Butyric Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Base DIPEA (Base) Base->RCOOH - H⁺ ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Desired Amide (R-CONHR') ActiveEster->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts releases Amine Amine (R'-NH₂) Amine->Amide Troubleshooting_Workflow Start Low Yield Observed CheckDMT Analyze Crude Reaction: Orange Color / DMT Cleavage? Start->CheckDMT CheckSM Analyze Crude Reaction: Unreacted DMT-Acid? UpgradeReagent Upgrade Coupling Reagent (e.g., to HATU) CheckSM->UpgradeReagent Yes PurificationIssue Investigate Purification Loss CheckSM->PurificationIssue No CheckBase Add/Increase Non-Nucleophilic Base (e.g., DIPEA) CheckDMT->CheckBase Yes ProceedSM Proceed to Starting Material Analysis CheckDMT->ProceedSM No OptimizeStoich Increase Equivalents of Amine & Reagents (1.2x) UpgradeReagent->OptimizeStoich CheckAnhydrous Ensure Anhydrous Conditions OptimizeStoich->CheckAnhydrous NeutralWorkup Use Neutral/Basic Workup (e.g., NaHCO₃) CheckBase->NeutralWorkup NeutralPurify Use Neutralized Silica or Alumina NeutralWorkup->NeutralPurify ProceedSM->CheckSM

Sources

Optimization

Optimizing deprotection time for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- linkers

Welcome to the Technical Support Center for solid-phase synthesis optimization. This guide is specifically engineered for researchers and drug development professionals working with Butanoic acid, 4-[bis(4-methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solid-phase synthesis optimization. This guide is specifically engineered for researchers and drug development professionals working with Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (commonly known as 4-(4,4'-dimethoxytrityloxy)butanoic acid).

This molecule serves as a critical cleavable linker or spacer in solid-phase oligonucleotide and peptide synthesis. Because the primary hydroxyl group is protected by a dimethoxytrityl (DMT) group, optimizing the deprotection (detritylation) time is a delicate balance: incomplete removal leads to (n−1) deletion sequences, while over-exposure to acid can cause premature linker cleavage or depurination of attached payloads[1].

Optimization Logic & Workflow

The following decision tree outlines the logical progression for establishing the perfect deprotection cycle for your specific synthesizer's fluidics and scale.

DMT_Workflow Start Start: Linker Deprotection Optimization Solvent 1. Select Solvent (DCM > ACN > Toluene) Start->Solvent Moisture 2. Verify Anhydrous Conditions (<30 ppm H₂O) Solvent->Moisture Acid 3. Select Acid (3% DCA preferred over TCA) Moisture->Acid Monitor 4. UV Monitor (498 nm) Titrate Contact Time Acid->Monitor Decision Self-Validation: Is 2nd Pulse AUC < 2%? Monitor->Decision Depurination HPLC Check: Depurination Detected? Decision->Depurination Yes (Complete) IncreaseTime Increase Deblock Time (+15 sec) Decision->IncreaseTime No (Incomplete) DecreaseTime Decrease Time or Lower Acid Conc. Depurination->DecreaseTime Yes (Over-exposed) Optimized Optimized Protocol Locked Depurination->Optimized No (Optimal) IncreaseTime->Monitor DecreaseTime->Monitor

Workflow for optimizing DMT deprotection time to balance yield and payload stability.

Frequently Asked Questions (FAQs)

Q1: Why is my deprotection incomplete even after standard 3% TCA treatment? A1: The kinetics of DMT removal are heavily influenced by solvent polarity and moisture content. The reaction forms a relatively stable 4,4′-dimethoxytrityl carbocation[2]. However, the presence of even trace amounts of water reduces the solution's acidity, drastically slowing the detritylation rate[2]. Ensure your solvents are strictly anhydrous ( <30 ppm H₂O). Furthermore, the choice of solvent dictates the required acid concentration; dichloromethane (DCM) stabilizes the carbocation much better than acetonitrile (ACN) or toluene[2].

Q2: How does the choice of solvent affect the acid concentration required for efficient deprotection? A2: The thermodynamic stability of the DMT carbocation varies by solvent. To achieve 50% conversion to the trityl cation, significantly different concentrations of dichloroacetic acid (DCA) are required depending on the solvent used[2]. As summarized in the table below, DCM is the most efficient solvent for this process.

Table 1: Solvent Effects on DCA Concentration for 50% DMT Cation Conversion

SolventDCA Concentration (M)Relative Detritylation Efficiency
Dichloromethane (DCM)0.007High (Optimal)
Acetonitrile (ACN)0.125Moderate
Toluene0.230Low

Q3: I am observing significant depurination during the deprotection of this linker. How can I mitigate this? A3: Depurination occurs when the glycosidic bonds of purine nucleosides are cleaved due to excessive contact time with the acidic deblock solution[1]. To mitigate this, switch from trichloroacetic acid (TCA) to the slightly weaker dichloroacetic acid (DCA). Alternatively, employing a controlled detritylation strategy—such as using buffered mild acids (e.g., NaOAc at pH 3.0) calculated via a t1/2​ versus pH profile—can minimize depurination while ensuring complete DMT removal[3].

Troubleshooting Guide: Impurity Profiles

Use the following diagnostic table to correlate your analytical results with the physical parameters of your synthesis run.

Table 2: Troubleshooting Deprotection Time vs. Impurity Profile

Diagnostic ObservationRoot CauseCorrective Action
High (n−1) deletion sequences Incomplete deprotection (time too short)Increase deblock contact time; verify solvent is anhydrous ( <30 ppm H₂O).
Depurinated fragments (A/G loss) Over-exposure to acidic conditionsSwitch from TCA to DCA; implement rapid ACN wash immediately post-deblock.
Tailing UV 498 nm signal Poor column fluidics or resin swellingOptimize pump flow rate; ensure resin compatibility with DCM/ACN gradients.

Self-Validating Experimental Protocol

To avoid guessing the correct deprotection time, use this self-validating empirical method. This protocol relies on real-time UV monitoring and a "double-dip" validation step to ensure absolute accuracy for your specific hardware.

Protocol: UV-Monitored Time Titration for DMT Deprotection
  • Objective: Establish the exact contact time required for >99% DMT removal from the 4-(4,4'-dimethoxytrityloxy)butanoic acid linker without inducing premature cleavage.

  • Causality Principle: Because synthesizers vary in dead volume and flow rates, theoretical times are insufficient. Real-time UV monitoring of the DMT carbocation ( λ=498 nm) provides an empirical, system-specific measurement.

Step 1: Reagent Preparation & Moisture Control

  • Prepare 3% (v/v) Dichloroacetic acid (DCA) in anhydrous Dichloromethane (DCM).

  • Causality: DCM stabilizes the DMT carbocation better than ACN, requiring less acid to achieve the same deprotection rate[2]. Ensure moisture is strictly controlled, as water acts as a competing nucleophile and base, drastically slowing detritylation kinetics[2].

Step 2: Initial Deblock Delivery

  • Deliver the deblock solution at a flow rate of 1.0 mL/min.

  • Monitor the effluent at 498 nm. The orange DMT carbocation will produce a sharp peak. Continue delivery until the UV signal returns to the baseline (typically 60–90 seconds depending on scale). Record this time as T1​ .

Step 3: Wash and Quench

  • Immediately flush the column with anhydrous ACN for 3 to 4 column volumes to remove residual acid.

  • Causality: Rapid removal of the acid prevents depurination of downstream sensitive moieties and quenches the reaction[1].

Step 4: The Self-Validation Pulse (The "Double-Dip" Test)

  • Deliver a second pulse of 3% DCA/DCM for 30 seconds, followed by an immediate ACN wash.

  • Validation Check: Integrate the area under the curve (AUC) for the second UV peak. If AUCpulse2​ is >2% of AUCpulse1​ , the initial deprotection time ( T1​ ) was insufficient. Increase the primary deblock time by 15 seconds and repeat the cycle on a fresh column.

Step 5: Product Cleavage and HPLC Verification

  • Cleave the test sequence from the solid support using standard basic conditions (e.g., AMA at 65°C for 10 min).

  • Analyze via RP-HPLC. The absence of (n−1) deletion peaks confirms complete deprotection, while the absence of early-eluting depurinated species confirms the time was not excessive.

References

  • Russell, M. A., Laws, A. P., Atherton, J. H., & Page, M. I. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 7(1), 52-57.[Link]

  • Krotz, A. H., McElroy, B., Scozzari, A. N., Cole, D. L., & Ravikumar, V. T. (2003). Controlled Detritylation of Antisense Oligonucleotides. Organic Process Research & Development, 7(1), 47–52.[Link]

  • Fillon, Y. A., et al. (2023). The Potential of Machine Learning in Oligonucleotide Therapeutics Manufacturing. Green Chemistry, 25, 4292–4301.[Link]

Sources

Troubleshooting

Technical Support Center: Solubility of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in DCM

Welcome to the technical support guide for resolving solubility challenges with Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in Dichloromethane (DCM). This document is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving solubility challenges with Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in Dichloromethane (DCM). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of this compound.

Q1: What is the chemical structure of "Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-" and how does it influence its solubility in DCM?

A1: The compound, which we will refer to as DMT-Butanoic Acid, possesses a dual-nature structure. It has a very large, nonpolar dimethoxytrityl (DMT) group and a small, polar carboxylic acid group.

  • Nonpolar DMT Group: This large, greasy moiety is sterically bulky and highly soluble in nonpolar to moderately polar solvents like Dichloromethane (DCM).

  • Polar Carboxylic Acid Group: This group is capable of forming strong hydrogen bonds.

The solubility issue in DCM arises primarily from the carboxylic acid group. While DCM can effectively solvate the large DMT group, it is a poor hydrogen bond acceptor. Consequently, molecules of DMT-Butanoic Acid can form strong hydrogen-bonded dimers with each other, leading to aggregation and precipitation from the solution.

Caption: Chemical modification to improve solubility.

Section 3: Experimental Protocols & Workflow

Protocol 1: Systematic Solubility Enhancement Workflow

This protocol outlines a step-by-step decision-making process for achieving complete dissolution.

G start Start: Add DMT-Butanoic Acid to DCM stir Stir/Vortex at Room Temp for 5 min start->stir check1 Is solution clear? stir->check1 sonicate Sonicate in Ultrasonic Bath for 10-15 min check1->sonicate No end_success Success: Solution is Ready for Use check1->end_success Yes check2 Is solution clear? sonicate->check2 warm Warm gently to 35°C check2->warm No check2->end_success Yes check3 Is solution clear? warm->check3 cosolvent Add Co-solvent (1-2% MeOH) check3->cosolvent No check3->end_success Yes check4 Is solution clear? cosolvent->check4 base Add Base (1.1 eq TEA or DIPEA) check4->base No (if chemistry allows) check4->end_success Yes check5 Is solution clear? base->check5 end_fail Failure: Re-evaluate Solvent System base->end_fail No filter Filter through 0.45µm PTFE filter check5->filter No, but mostly dissolved check5->end_success Yes filter->end_success

Caption: Troubleshooting workflow for dissolution.

Protocol 2: Step-by-Step Dissolution Using a Co-Solvent
  • Weigh the required amount of DMT-Butanoic Acid into a clean, dry vial.

  • Add the calculated volume of Dichloromethane (DCM).

  • Stir or vortex the mixture vigorously for 2 minutes at room temperature.

  • If undissolved solid remains, place the vial in an ultrasonic bath and sonicate for 10 minutes.

  • Remove the vial and inspect. If the solution is still not clear, add Methanol (MeOH) dropwise while stirring, up to a final concentration of 2% of the total volume (e.g., for 10 mL DCM, add up to 0.2 mL MeOH).

  • Continue to stir for another 5 minutes. The solution should now be clear. If a fine precipitate remains, it is likely an impurity that can be removed by filtration.

References

Optimization

Minimizing side reactions during Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- conjugation

Welcome to the technical support center for the conjugation of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, more commonly known as 4-(Dimethoxytrityloxy)butanoic acid or DMT-butanoic acid. This guide is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the conjugation of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, more commonly known as 4-(Dimethoxytrityloxy)butanoic acid or DMT-butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the conjugation of this valuable linker.

The unique structure of DMT-butanoic acid, featuring a terminal carboxylic acid for coupling and an acid-labile dimethoxytrityl (DMT) protecting group, presents specific challenges. This guide provides a framework for understanding and mitigating potential side reactions to ensure high-yield, high-purity conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when working with DMT-butanoic acid?

A1: The acid lability of the DMT group is the most critical factor. Accidental exposure to acidic conditions (pH < 4) during reaction setup, workup, or purification will lead to premature deprotection, resulting in low yields of the desired DMT-on conjugate and complicating purification.

Q2: What are the most common side reactions during the EDC/NHS activation of DMT-butanoic acid?

A2: The most common side reactions include the formation of an unstable O-acylisourea intermediate that can hydrolyze back to the starting carboxylic acid, or rearrange to a stable, unreactive N-acylurea byproduct.[1][2][3] Another potential side reaction is the formation of a symmetric anhydride from two molecules of the activated acid.[3][4]

Q3: Can I use a one-step EDC coupling protocol?

A3: While possible, a one-step protocol where EDC, DMT-butanoic acid, and the amine-containing substrate are mixed together is not recommended. This approach can lead to lower efficiency and a higher likelihood of side reactions. A two-step approach, where the carboxylic acid is first activated with EDC and a stabilizer like N-hydroxysuccinimide (NHS) before adding the amine, is generally preferred to maximize yield and purity.[1][5]

Q4: How can I monitor the progress of my conjugation reaction?

A4: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are excellent methods for monitoring reaction progress. A reversed-phase HPLC method can effectively separate the starting materials, the activated intermediate, and the final conjugate.

Q5: What is the best way to purify the final DMT-containing conjugate?

A5: The lipophilic nature of the DMT group makes reversed-phase chromatography (e.g., using a C18 column) an effective purification method.[6] The DMT-on product will be significantly more retained than any DMT-off byproducts, allowing for efficient separation.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of DMT-butanoic acid, their potential causes, and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Conjugation Yield Premature DMT Group Removal: Accidental exposure to acidic conditions during the reaction or workup.- Ensure all buffers and solvents are at the correct pH (typically 6.0-7.5 for EDC/NHS chemistry).- Avoid acidic quench steps.
Inefficient Carboxylic Acid Activation: Hydrolysis of the EDC reagent or the O-acylisourea intermediate.[1]- Use fresh, high-quality EDC and NHS.- Perform the reaction in an anhydrous aprotic solvent (e.g., DMF, DMSO) if your substrate is soluble.- For aqueous reactions, use a two-step protocol with NHS or sulfo-NHS to form a more stable active ester.[5]
Inactive Amine Substrate: The amine on your target molecule is sterically hindered or has low nucleophilicity.- Increase the reaction time and/or temperature (within the stability limits of your molecules).- Consider using a different coupling reagent that is more reactive.- Ensure the pH of the reaction is optimal for amine coupling (typically pH 7.2-8.5).[5]
Multiple Products Observed by HPLC/TLC Formation of N-acylurea: A common side product in EDC couplings.[2][3]- Use NHS or sulfo-NHS in the activation step to trap the O-acylisourea intermediate as a more stable NHS-ester.[1]
Formation of Symmetric Anhydride: Can occur during the activation step.[4]- This is also minimized by the addition of NHS.
Partial Deprotection of DMT Group: Inconsistent pH control during the reaction or workup.- Carefully monitor and control the pH throughout the process.- Use a robust buffering system.
Difficulty Purifying the Final Conjugate Co-elution of Starting Material and Product: Similar retention times on the chromatography column.- Optimize the HPLC gradient to improve separation.- Consider a different stationary phase if co-elution persists.
Presence of Unreacted Coupling Reagents: EDC and NHS byproducts can interfere with purification.- Quench the reaction with a primary amine (e.g., ethanolamine or Tris) to consume excess activated acid.[5]- Perform an aqueous workup to remove water-soluble byproducts.

Key Protocols and Methodologies

Recommended Two-Step EDC/NHS Coupling Protocol in Aqueous Buffer

This protocol is suitable for conjugating DMT-butanoic acid to amine-containing biomolecules such as proteins or oligonucleotides.

  • Preparation:

    • Dissolve DMT-butanoic acid in an appropriate organic solvent (e.g., DMF or DMSO) to create a stock solution.

    • Prepare an "Activation Buffer" (e.g., 50 mM MES, pH 6.0) and a "Coupling Buffer" (e.g., PBS, pH 7.2-8.5).[5]

    • Dissolve your amine-containing substrate in the Coupling Buffer.

  • Activation Step:

    • In a separate reaction vessel, add the DMT-butanoic acid stock solution to the Activation Buffer.

    • Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer.[5]

    • Add the EDC/Sulfo-NHS solution to the DMT-butanoic acid solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Step:

    • Add the activated DMT-butanoic acid mixture to your amine-containing substrate in the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quenching and Purification:

    • Quench any remaining active esters by adding a small amount of a primary amine solution (e.g., 1 M Tris-HCl, pH 8.0).

    • Purify the DMT-on conjugate using reversed-phase HPLC.

Visualizing the Conjugation Workflow

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification dmt_acid DMT-Butanoic Acid activated_ester DMT-Butanoic-NHS Ester dmt_acid->activated_ester Activation edc_nhs EDC + NHS edc_nhs->activated_ester conjugate DMT-On Conjugate activated_ester->conjugate Coupling amine Amine-Substrate (R-NH2) amine->conjugate rp_hplc Reversed-Phase HPLC conjugate->rp_hplc G CarboxylicAcid DMT-Butanoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC O_Acylisourea->CarboxylicAcid Hydrolysis NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Desired Amide Bond (Conjugate) O_Acylisourea->Amide_Bond + Amine (Direct, less efficient) N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS NHS_Ester->Amide_Bond + Amine Amine Amine (R'-NH2) Hydrolysis Hydrolysis

Caption: Reaction pathways in EDC/NHS coupling of DMT-butanoic acid.

By understanding these potential pitfalls and implementing the recommended strategies, researchers can significantly improve the success rate of their conjugation reactions with DMT-butanoic acid. For further assistance, please consult the references below or contact our technical support team.

References

  • Alexander Shulgin Research Institute. (2020).
  • ResearchGate. (n.d.). Purification of DMT-On Oligonucleotide by Simulated Moving-Bed (SMB) Chromatography.
  • Yale Research. (n.d.). Protocols: DMT-ON purification.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013).
  • ACS Publications. (2011).
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025).
  • Benchchem. (n.d.).
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.).
  • PMC. (n.d.). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential.
  • Semantic Scholar. (n.d.). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT)
  • Select Science. (2026).
  • Novus Biologicals. (n.d.).
  • ResearchGate. (2021). Hello, I want to ask that during Antibody drug conjugate (ADC)
  • BOC Sciences. (2025).
  • PMC. (n.d.).
  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
  • Benchchem. (n.d.). Application Notes and Protocols: Utilizing 3-Oxo-4-(4-methylphenyl)butanoic Acid as a Precursor in Synthesis.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid

Welcome to the technical support center for the synthesis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the yield and purity of this important compound. Drawing from established chemical principles and field-proven insights, this resource aims to be a trustworthy and authoritative guide for your synthetic endeavors.

I. Reaction Overview and Mechanism

The synthesis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid typically involves the protection of the hydroxyl group of a 4-hydroxybutanoic acid derivative with a 4,4'-dimethoxytrityl (DMT) group. The most common method for this transformation is the reaction of a suitable 4-hydroxybutanoic acid precursor with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base.[1][2][3][4]

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the butanoic acid derivative attacks the electrophilic carbon of the trityl chloride, displacing the chloride ion. The methoxy groups on the phenyl rings of the DMT group stabilize the resulting carbocation intermediate, facilitating the reaction.[5][6]

Reaction Scheme:

Reaction_Scheme Reactant1 4-Hydroxybutanoic Acid Derivative Product 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid Reactant1->Product Nucleophilic Attack Reactant2 4,4'-Dimethoxytrityl Chloride (DMT-Cl) Reactant2->Product Byproduct HCl Base Base (e.g., Pyridine) Base->Byproduct Neutralization

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid. What are the likely causes and how can I improve the yield?

A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Poor Quality Reagents The purity of starting materials, especially DMT-Cl, is critical. DMT-Cl can degrade over time, appearing as a light pink powder when fresh but yellowing upon decomposition.[3]Use fresh, high-purity DMT-Cl.[3][7][8]Ensure the 4-hydroxybutanoic acid derivative is pure and dry.
Presence of Moisture Tritylation reactions are highly sensitive to moisture. Water can react with DMT-Cl to form the unreactive 4,4'-dimethoxytrityl alcohol, consuming the reagent and reducing the yield.[5][9]Thoroughly dry all glassware in an oven before use.Use anhydrous solvents. Solvents like dichloromethane (DCM) or pyridine are commonly used and should be freshly distilled or obtained from a sealed bottle.[10][11]Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Suboptimal Reaction Conditions Reaction temperature and time play a significant role. Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.The reaction is typically run at room temperature.[1] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for side reactions.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient Base The base neutralizes the HCl generated during the reaction.[1] An inappropriate or insufficient amount of base can lead to a buildup of acid, which can cause deprotection of the newly formed trityl ether.[5][6]Pyridine is a common choice as it serves as both the base and often the solvent.[1]If using a non-basic solvent like DCM, a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,6-lutidine is recommended.[1]Use a slight excess of the base (e.g., 1.5-2.0 equivalents relative to DMT-Cl).
Problem 2: Formation of Significant Impurities

Q: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?

A: The primary impurity is often the unreacted 4,4'-dimethoxytrityl alcohol, formed from the reaction of DMT-Cl with residual water.[9] Another potential side product is the formation of byproducts from the degradation of the starting materials or the product itself.

Common Side Products & Prevention
Impurity Formation Mechanism Prevention & Removal
4,4'-Dimethoxytrityl Alcohol Reaction of DMT-Cl with water.[9]Prevention: Strictly anhydrous conditions are paramount.[5][9]Removal: This impurity can often be removed by column chromatography on silica gel. However, the acidic nature of silica gel can cause some deprotection of the desired product.[12] To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[12]
Deprotected Starting Material The dimethoxytrityl group is acid-labile and can be cleaved during workup or purification if acidic conditions are present.[5][6][13]Prevention: Avoid acidic conditions during the workup and purification steps. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the extraction.Removal: If deprotection occurs, the starting material can be separated from the product by column chromatography.
Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Check_Reagents->Start Impure/Wet Reagents Replace/Dry Reagents Check_Conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Moisture Present Improve Drying/Inerting Optimize_Base Optimize Base Type and Stoichiometry Check_Conditions->Optimize_Base Conditions OK Optimize_Base->Start Inefficient Base Select a Better Base Monitor_Reaction Monitor Reaction by TLC Optimize_Base->Monitor_Reaction Base Optimized Monitor_Reaction->Start Incomplete Reaction Adjust Time/Temperature Workup_Purification Optimize Workup and Purification Monitor_Reaction->Workup_Purification Reaction Complete Workup_Purification->Start Product Loss/Degradation Refine Purification Method Success Improved Yield and Purity Workup_Purification->Success

Caption: A systematic workflow for troubleshooting.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DMT-Cl to the 4-hydroxybutanoic acid derivative?

A slight excess of DMT-Cl (typically 1.1 to 1.5 equivalents) is generally recommended to drive the reaction to completion.[5] However, a large excess should be avoided as it can complicate the purification process.

Q2: Can I use a different protecting group for the hydroxyl function?

While the dimethoxytrityl group is widely used due to its ease of introduction and acid-labile nature, other trityl-based protecting groups like monomethoxytrityl (MMT) can also be employed.[5] The choice of protecting group will depend on the specific requirements of your downstream applications, particularly the desired lability.

Q3: How do I effectively remove the DMT protecting group after my synthesis is complete?

The DMT group is readily cleaved under mild acidic conditions.[5][6][13][14] Common methods include treatment with:

  • 80% aqueous acetic acid

  • A dilute solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 3% TFA)[13]

  • Cold formic acid[5]

The choice of deprotection agent and conditions should be tailored to the stability of the rest of your molecule.[13][15]

Q4: My TLC analysis is showing a streak instead of a clean spot for my product. What could be the cause?

Streaking on a TLC plate can indicate several issues:

  • Acidic Silica: The silica gel on the TLC plate might be too acidic, causing partial deprotection of your product as it moves up the plate. You can try using TLC plates that have been pre-treated with a basic solution.

  • Overloading: Applying too much of your sample to the TLC plate can cause streaking.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound. Experiment with different solvent polarities to achieve better separation.

Q5: What is the best way to purify the final product?

Column chromatography is the most common method for purifying trityl-protected compounds.[12] As mentioned earlier, using silica gel that has been neutralized with triethylamine is often necessary to prevent deprotection.[12] For solid products, recrystallization can also be an effective purification technique.[9]

IV. Detailed Experimental Protocol

This section provides a general, step-by-step protocol for the synthesis of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid.

Materials and Reagents
  • 4-Hydroxybutanoic acid derivative (e.g., ethyl 4-hydroxybutanoate)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine or anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (if using DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate, triethylamine)

  • Silica gel for column chromatography

Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • If using pyridine as the solvent, ensure it is anhydrous. If using DCM, ensure it is anhydrous and add it to the reaction flask via a syringe.

  • Reaction Setup:

    • Dissolve the 4-hydroxybutanoic acid derivative (1.0 equivalent) in anhydrous pyridine (or DCM).

    • If using DCM, add DIEA (1.5 equivalents).

    • Stir the solution under an inert atmosphere (nitrogen or argon).

    • In a separate flask, dissolve DMT-Cl (1.2 equivalents) in a minimal amount of anhydrous pyridine (or DCM).

  • Reaction:

    • Slowly add the DMT-Cl solution to the solution of the 4-hydroxybutanoic acid derivative at room temperature with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system). The product should be significantly less polar than the starting alcohol.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a small amount of methanol to consume any excess DMT-Cl.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4:1 hexanes:ethyl acetate:triethylamine).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the product from the column, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid derivative.

Hydrolysis of the Ester (if applicable)

If you started with an ester of 4-hydroxybutanoic acid, the final step is to hydrolyze the ester to the carboxylic acid.

  • Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid.

V. References

  • Wang, Y., & McGuigan, C. (1997). A New Protocol for the Removal of Dimethoxytrityl Ether Groups Derived from Primary Alcohols. Synthetic Communications, 27(22), 3829-3836. [Link]

  • Taylor & Francis Online. (2006, August 22). A New Protocol for the Removal of Dimethoxytrityl Ether Groups Derived from Primary Alcohols. Retrieved from [Link]

  • Li, P., & Wagner, C. R. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 929. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Retrieved from [Link]

  • ACS Omega. (2018, August 21). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]

  • PubMed. (2005, July 15). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]

  • Springer. (n.d.). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A New Protocol for the Removal of Dimethoxytrityl Ether Groups Derived from Primary Alcohols. Retrieved from [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]

  • ResearchGate. (2014, July 24). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, February 19). The Chemical Profile of 4,4'-Dimethoxytrityl Chloride: Properties and Specifications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012, July 18). Method for Activation and Recycling of Trityl Resins. Retrieved from [Link]

  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of 4,4' Dimethoxytrityl Chloride. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Retrieved from [Link]

  • Google Patents. (n.d.). EP1917234A1 - Tritylation reactions based on metallic catalysis. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 4,4′-Sulfonylbis(p-phenyleneoxy)]dibutanoic acid. Retrieved from [Link]

  • Google Books. (n.d.). Synthesis of Some Trityl Ethers and Their Disproportionation Reaction. Retrieved from

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- vs succinic anhydride linkers

An objective technical comparison between Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (commonly known as DMT-O-butyric acid) and Succinic anhydride linkers requires a fundamental understanding of their divergen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective technical comparison between Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (commonly known as DMT-O-butyric acid) and Succinic anhydride linkers requires a fundamental understanding of their divergent roles in solid-phase oligonucleotide synthesis (SPOS).

While both reagents are used to functionalize solid supports (such as Controlled Pore Glass, CPG) prior to automated synthesis, their chemical structures dictate entirely different downstream applications. Succinic anhydride is the industry standard for producing cleavable oligonucleotides[1], whereas DMT-O-butyric acid is a specialized reagent designed to generate permanently tethered oligonucleotides for microarrays, affinity columns, and solid-phase PCR[2].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these linkers, provide self-validating experimental workflows, and benchmark their quantitative performance.

Mechanistic Comparison: Cleavability vs. Stability

The choice of linker dictates the fate of the synthesized oligonucleotide during the final ammonolysis deprotection step.

Succinic Anhydride (The Cleavable Standard) Succinic anhydride reacts with the 3'-hydroxyl of a starting nucleoside to form a hemisuccinate. When coupled to an amino-functionalized support (LCAA-CPG), it creates a dual-linkage system: an amide bond to the support and an ester bond to the nucleoside[1]. During post-synthesis treatment with concentrated aqueous ammonia (NH₄OH), the ester bond undergoes rapid nucleophilic acyl substitution (hydrolysis), releasing the free oligonucleotide into solution with a terminal 3'-OH[3].

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (The Stable Tether) This molecule (CAS: 150907-74-7) features a free carboxylic acid at one terminus and a 4,4'-dimethoxytrityl (DMT)-protected primary hydroxyl at the other[4]. When coupled directly to LCAA-CPG, it forms a highly stable amide bond . After detritylation, the exposed hydroxyl group serves as the starting point for standard phosphoramidite chemistry. The resulting linkage between the butyryl spacer and the first nucleotide is a phosphodiester bond . Because both amide and phosphodiester bonds are highly resistant to ammonolysis, the oligonucleotide remains permanently attached to the solid support during base deprotection[2][5].

CleavagePathways cluster_succinyl Succinic Anhydride Linker cluster_butyric DMT-O-Butyric Acid Linker S1 CPG-Amide-Succinyl-Ester-Oligo S2 Aqueous NH4OH (Ester Hydrolysis) S1->S2 S3 Free Oligonucleotide (Solution Phase) S2->S3 B1 CPG-Amide-Butyryl-Phosphodiester-Oligo B2 Aqueous NH4OH (Base Deprotection Only) B1->B2 B3 Tethered Oligonucleotide (Solid Phase) B2->B3

Figure 1: Divergent downstream pathways of Succinyl (cleavable) vs. DMT-O-Butyric (stable) linkers.

Quantitative Performance & Application Matrix

To objectively select the correct linker chemistry, scientists must evaluate the desired end-state of the nucleic acid. Table 1 summarizes the critical performance metrics.

ParameterSuccinic Anhydride LinkerDMT-O-Butyric Acid Linker
Chemical Linkage to Support Amide (to CPG) & Ester (to Nucleoside)Amide (to CPG) & Phosphodiester (to Nucleoside)
Cleavability (Conc. NH₄OH, 55°C) Highly Labile (>95% cleavage in 1-2h)Completely Stable (<1% cleavage in 24h)
End Product State Free Oligonucleotide in SolutionSolid-Supported Oligonucleotide
Primary Applications Therapeutics, PCR Primers, SequencingMicroarrays, Affinity Chromatography, SP-PCR
Coupling Chemistry Anhydride ring-opening (Pyridine/DMAP)Carbodiimide activation (DIC/HOBt)
Steric Hindrance Low (4-carbon chain)Low (4-carbon chain)

Self-Validating Experimental Protocols

The following protocols detail the functionalization of LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass). Every protocol includes a self-validating Quality Control (QC) step to ensure the causality of the reaction can be measured before proceeding to expensive automated synthesis.

Protocol A: Stable Functionalization using DMT-O-Butyric Acid

Objective: Create a universal, non-cleavable hydroxyl support for microarray or affinity column synthesis.

  • Activation: Dissolve 1.0 mmol of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- in 5 mL anhydrous DMF. Add 1.1 mmol of N,N'-Diisopropylcarbodiimide (DIC) and 1.1 mmol of 1-Hydroxybenzotriazole (HOBt).

    • Causality: The free carboxylic acid must be converted into an active ester to efficiently acylate the primary amines on the LCAA-CPG.

  • Coupling: Add the activated mixture to 1.0 g of LCAA-CPG (loading ~100 µmol/g). Agitate gently at room temperature for 12 hours. Wash extensively with DMF, then Dichloromethane (DCM).

  • Capping: Treat the resin with a 1:1 mixture of Acetic Anhydride (Ac₂O) and N-Methylimidazole (NMI) in THF for 30 minutes.

    • Causality: Any unreacted primary amines will irreversibly bind phosphoramidites during SPOS, causing deletion sequences. Capping neutralizes these sites via acetylation[1].

  • QC Validation (DMT Assay): Take a 5 mg aliquot of the dried resin and treat with 3% Trichloroacetic acid (TCA) in DCM. Measure the absorbance of the bright orange DMT cation at 498 nm.

    • Validation: Using the extinction coefficient of the DMT cation (71,700 M⁻¹cm⁻¹), calculate the exact loading (µmol/g). A successful coupling should yield 30-40 µmol/g.

Workflow N1 LCAA-CPG (Amino) N2 DIC / HOBt Coupling N1->N2 N3 Ac2O / NMI Capping N2->N3 N4 3% TCA Detritylation N3->N4 N5 Active Support (Hydroxyl) N4->N5

Figure 2: Step-by-step functionalization of amino-CPG with DMT-O-butyric acid for stable tethering.

Protocol B: Cleavable Functionalization using Succinic Anhydride

Objective: Create a standard nucleoside-bound support for the synthesis of free oligonucleotides.

  • Succinylation of Nucleoside: Dissolve 1.0 mmol of 5'-DMT-Nucleoside in 10 mL anhydrous pyridine. Add 2.0 mmol of Succinic Anhydride and 0.1 mmol of 4-Dimethylaminopyridine (DMAP). Stir for 24 hours at room temperature.

    • Causality: DMAP acts as a nucleophilic catalyst to open the anhydride ring, while pyridine acts as an acid scavenger to prevent premature detritylation of the 5'-OH[1].

  • Extraction: Quench with water, evaporate pyridine, and extract the nucleoside-3'-O-hemisuccinate using DCM and saturated aqueous sodium bicarbonate.

  • Coupling to Support: Activate the hemisuccinate with DIC/HOBt (as in Protocol A, Step 1) and couple to LCAA-CPG.

  • QC Validation: Perform the DMT assay (as in Protocol A, Step 4) to verify loading efficiency. Following automated synthesis, validate cleavability by incubating 10 mg of the final resin in 1 mL of 28% NH₄OH for 1 hour at room temperature[1][3]. Centrifuge and quantify the free oligonucleotide in the supernatant via UV absorbance at 260 nm.

Conclusion

The selection between Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- and Succinic anhydride is not a matter of one outperforming the other, but rather a binary choice dictated by the application. Succinic anhydride is the mandatory choice when the final nucleic acid must be liberated into solution for therapeutic or in vitro use. Conversely, DMT-O-butyric acid provides an elegant, highly stable architecture for researchers engineering advanced materials, diagnostic microarrays, or solid-phase bioreactors where the oligonucleotide must permanently reside on the solid matrix.

References

  • Solid Phase Oligonucleotide Synthesis - Biotage.
  • Hydroquinone-O,O′-diacetic acid ('Q-linker') as a replacement for succinyl and oxalyl linker arms in solid phase oligonucleotide synthesis - Nucleic Acids Research | Oxford Academic.
  • Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- | C25H26O5 | CID 10692718 - PubChem.
  • A novel linker for the synthesis of oligonucleotides on a glass support - Nucleic Acids Research | Oxford Academic.
  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjug

Sources

Comparative

A Comparative Analysis of Cleavage Rates: 4-[Bis(4-methoxyphenyl)phenylmethoxy]butanoic Acid vs. Standard DMT-Chloride in Solid-Phase Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase synthesis, particularly for oligonucleotides and peptides, the choice of protecting groups and linkers is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase synthesis, particularly for oligonucleotides and peptides, the choice of protecting groups and linkers is paramount to achieving high yield and purity. The 4,4'-dimethoxytrityl (DMT) group, introduced via DMT-chloride, has long been the gold standard for the temporary protection of 5'-hydroxyl groups in nucleosides due to its acid lability. This guide provides an in-depth comparison of the cleavage kinetics of a standard DMT group attached to a nucleoside versus a DMT group tethered to a butanoic acid linker, specifically 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid. This analysis is critical for researchers seeking to optimize their solid-phase synthesis strategies, particularly when considering linker-mediated attachment of molecules to a solid support.

The Central Role of the DMT Group in Solid-Phase Synthesis

The success of automated solid-phase oligonucleotide synthesis hinges on a cyclical process of deprotection, coupling, and oxidation.[1] The DMT group plays a crucial role in this cycle by protecting the 5'-hydroxyl of the growing oligonucleotide chain, thereby ensuring the correct 3'-to-5' directionality of synthesis and preventing unwanted side reactions.[2] Its ready cleavage under mild acidic conditions, a process known as detritylation, is a cornerstone of this methodology.[3]

The mechanism of this acid-catalyzed cleavage involves the protonation of the ether oxygen, followed by the departure of the highly stable dimethoxytrityl carbocation.[2] The stability of this cation, a consequence of resonance delocalization across the three phenyl rings, is the primary determinant of the lability of the DMT group. The characteristic orange-yellow color of the DMT cation also serves as a convenient real-time indicator of coupling efficiency in automated synthesizers.[4][5]

Introducing the Linker: 4-[Bis(4-methoxyphenyl)phenylmethoxy]butanoic Acid

The compound 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid incorporates the familiar DMT protecting group, but with a key structural modification: it is linked to a butanoic acid moiety via an ether bond. This structure is designed to act as a linker, enabling the attachment of various molecules to a solid support through the carboxylic acid functionality. The cleavage of interest in this context is the release of the synthesized molecule from the linker by breaking the DMT-ether bond.

Comparative Cleavage Kinetics: A Mechanistic Perspective

The rate-determining step in the acid-catalyzed cleavage of a trityl ether is the formation of the trityl carbocation. The stability of this carbocation is highly sensitive to the electronic effects of substituents on the trityl group itself. Electron-donating groups, such as the two methoxy groups in DMT, significantly stabilize the carbocation and thus accelerate the cleavage rate compared to the unsubstituted trityl group.

In the case of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid, the butanoic acid linker is attached to the trityl carbinol carbon via an ether linkage. The key question is whether the butanoic acid moiety, being relatively remote from the trityl group's phenyl rings, can exert a significant electronic influence on the stability of the forming carbocation.

The carboxylic acid group is generally considered to be electron-withdrawing. However, in this linker, it is separated from the ether oxygen by a flexible four-carbon chain. This separation makes a direct and strong inductive or resonance effect on the stability of the trityl cation unlikely. Therefore, the cleavage rate of the DMT-ether bond in the butanoic acid linker is expected to be very similar to that of a standard 5'-O-DMT on a nucleoside under the same acidic conditions.

The primary factors influencing the cleavage rate will therefore remain the standard parameters of the detritylation reaction:

  • Acid Strength: Stronger acids like trichloroacetic acid (TCA) lead to faster cleavage than weaker acids like dichloroacetic acid (DCA) or acetic acid.[6]

  • Solvent: The choice of solvent can influence the kinetics of detritylation.[7]

  • Temperature: Higher temperatures will increase the rate of cleavage, but also the rate of potential side reactions like depurination.

It is important to note that the nature of the solid support and the local microenvironment can also play a role in the kinetics of solid-phase reactions.[8]

Experimental Data and Observations

While a direct kinetic comparison is elusive, the literature on solid-phase synthesis using various linkers provides valuable context. The cleavage of molecules from linkers is a routine and critical step, and the conditions used are typically optimized for efficiency and to minimize side reactions.[4][9] For linkers that release the product via cleavage of a DMT-ether bond, the cleavage protocols are generally consistent with those used for standard detritylation in oligonucleotide synthesis. This suggests that the cleavage kinetics are not dramatically altered by the presence of the linker backbone.

ParameterStandard 5'-O-DMT-Nucleoside4-(DMT-oxy)butanoic Acid Linker
Cleavage Chemistry Acid-catalyzed cleavage of a trityl etherAcid-catalyzed cleavage of a trityl ether
Cleavage Product Free 5'-hydroxyl on the oligonucleotide and the DMT cationReleased molecule with a hydroxyl group and the DMT cation
Expected Cleavage Rate Dependent on acid, solvent, and temperatureExpected to be very similar to the standard DMT-nucleoside under identical conditions
Controlling Factors Acid concentration, acid pKa, solvent polarity, temperatureAcid concentration, acid pKa, solvent polarity, temperature

Experimental Protocols

The following are representative protocols for the acid-catalyzed cleavage of a DMT group, which are applicable to both standard detritylation and the cleavage of a DMT-butanoic acid linker.

Protocol 1: Standard Detritylation in Oligonucleotide Synthesis
  • Reagent Preparation: Prepare a 3% (v/v) solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a suitable solvent, typically dichloromethane (DCM) or toluene.

  • Cleavage: Pass the acidic solution through the solid support column containing the DMT-protected oligonucleotide.

  • Monitoring: The effluent containing the orange-colored DMT cation can be collected and its absorbance measured at approximately 498 nm to quantify the amount of DMT group cleaved, which corresponds to the coupling efficiency of the previous cycle.[5]

  • Washing: Wash the solid support thoroughly with a neutral solvent (e.g., acetonitrile or DCM) to remove all traces of acid before proceeding to the next step in the synthesis cycle.

Protocol 2: Cleavage from a DMT-Butanoic Acid Linker on a Solid Support
  • Reagent Preparation: Prepare a solution of 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM). The concentration can be adjusted based on the desired cleavage rate and the acid sensitivity of the synthesized molecule.

  • Resin Swelling: Swell the resin-bound product in DCM for 10-15 minutes.

  • Cleavage: Add the TFA/DCM solution to the resin and agitate at room temperature. The cleavage time can range from a few minutes to an hour, depending on the scale and the specific molecule.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Washing: Wash the resin with additional DCM to ensure complete recovery of the product.

  • Work-up: The combined filtrates can be concentrated under reduced pressure. Further purification may be necessary to remove residual cleavage reagents and byproducts.

Visualization of Concepts

Cleavage Mechanism

Cleavage_Mechanism cluster_0 Acid-Catalyzed Cleavage DMT_Ether DMT-O-R Protonated_Ether DMT-O(H+)-R DMT_Ether->Protonated_Ether + H+ Carbocation DMT+ (Orange Cation) Protonated_Ether->Carbocation Cleavage Alcohol HO-R (Released Molecule) Protonated_Ether->Alcohol

Caption: General mechanism of acid-catalyzed cleavage of a DMT-ether linkage.

Solid-Phase Synthesis Workflow

SPS_Workflow cluster_1 Solid-Phase Synthesis Cycle Start Solid Support with Linker Attachment Attach First Monomer Start->Attachment Deprotection 1. Detritylation (Acid Cleavage) Attachment->Deprotection Coupling 2. Coupling Deprotection->Coupling Oxidation 3. Oxidation/Capping Coupling->Oxidation Cycle Repeat Cycle (n-1) times Oxidation->Cycle Cycle->Deprotection Final_Cleavage Final Cleavage from Support Cycle->Final_Cleavage Purification Purification Final_Cleavage->Purification

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules such as Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- , a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method against its modern and traditional alternatives, supported by experimental data and procedural rationale.

The Central Role of Purity Analysis

The subject of our analysis, Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, possesses a lipophilic dimethoxytrityl (DMT) group attached to a butanoic acid chain. This structure is representative of protected intermediates in the synthesis of more complex pharmaceutical agents. The presence of impurities, which can arise from starting materials, by-products, or degradation, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a highly specific, sensitive, and accurate analytical method is required to quantify the main component and separate it from any structurally similar impurities.

The Gold Standard: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[1][2] Its versatility, robustness, and high resolving power make it ideal for separating complex mixtures. For a non-volatile and UV-active molecule like Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach.

The large, non-polar bis(4-methoxyphenyl)phenylmethoxy group will strongly interact with a non-polar stationary phase, while the butanoic acid moiety provides a degree of polarity. This balance of properties allows for excellent retention and separation on a C18 column.

Experimental Protocol: RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- and its related substances.

Instrumentation: A standard HPLC system equipped with a UV detector.

ParameterRecommended ConditionRationale
Column C18, 5 µm particle size, 4.6 x 250 mmThe C18 stationary phase provides the necessary hydrophobicity to retain the non-polar DMT group, enabling effective separation. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening the peak shape of the carboxylic acid by suppressing the ionization of residual silanols on the stationary phase.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for non-polar compounds.
Gradient 70% B to 95% B over 30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities. The gradient starts with a lower organic content to resolve more polar impurities and gradually increases to elute the main compound and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 235 nmThe bis(4-methoxyphenyl)phenylmethoxy group has a strong chromophore, with a maximum absorbance around 235 nm, ensuring high sensitivity for the main component and related impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile.Acetonitrile is a suitable solvent that is compatible with the mobile phase and effectively dissolves the analyte.
Method Validation: A Trustworthy System

A method is only as reliable as its validation. In accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)), the proposed HPLC method must be rigorously validated to ensure it is fit for its intended purpose.[3]

dot

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use MD_Start Define Analytical Target Profile MD_Params Select Column & Mobile Phase MD_Start->MD_Params MD_Opt Optimize Gradient & Flow Rate MD_Params->MD_Opt Specificity Specificity MD_Opt->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Purity Analysis of Samples Robustness->Routine_Analysis Implement

Caption: Workflow for HPLC Method Development and Validation.

The following tables summarize the expected performance of the validated HPLC method based on typical data for similar compounds.

Table 1: Linearity

ParameterResultAcceptance Criteria (ICH)
Range 0.1 - 2.0 mg/mL80-120% of the test concentration
Correlation Coefficient (r²) > 0.999≥ 0.99
Y-intercept Close to zeroReportable

Table 2: Accuracy

Spiked LevelMean Recovery (%)Acceptance Criteria (ICH)
80% 99.5%98.0 - 102.0%
100% 100.2%98.0 - 102.0%
120% 99.8%98.0 - 102.0%

Table 3: Precision

ParameterRelative Standard Deviation (RSD)Acceptance Criteria (ICH)
Repeatability (n=6) < 1.0%≤ 2.0%
Intermediate Precision (different day, analyst) < 1.5%≤ 2.0%

Table 4: Sensitivity

ParameterResult
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is the established method of choice, it is essential for the modern scientist to understand its performance in the context of other available technologies.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures.[4][5] This results in significant improvements in three key areas: speed, resolution, and sensitivity.[6]

HPLC_vs_UPLC cluster_HPLC HPLC cluster_UPLC UPLC cluster_Performance Performance Gains HPLC_Node Larger Particles (3-5 µm) Lower Pressure Longer Run Times Broader Peaks UPLC_Node Smaller Particles (<2 µm) Higher Pressure Shorter Run Times Sharper Peaks Speed Increased Speed UPLC_Node->Speed Resolution Higher Resolution UPLC_Node->Resolution Sensitivity Enhanced Sensitivity UPLC_Node->Sensitivity

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- Conjugates

Authored by: Your Senior Application Scientist In the landscape of modern drug development and bioconjugation, the precise characterization of every molecular component is paramount. Butanoic acid, 4-[bis(4-methoxyphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

In the landscape of modern drug development and bioconjugation, the precise characterization of every molecular component is paramount. Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- conjugates, which incorporate the widely-used dimethoxytrityl (DMT) protecting group, present a unique set of challenges and opportunities for mass spectrometry analysis. The bulky, hydrophobic DMT group and the potentially diverse nature of the conjugated species demand a carefully considered analytical strategy.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust characterization of these conjugates. We will move beyond rote protocols to explore the underlying principles that govern the selection of ionization sources, mass analyzers, and fragmentation techniques, ensuring the generation of high-quality, reliable data.

The Molecular Subject: Understanding the Analytical Challenge

The core structure, Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, serves as a linker to which a variety of molecules (peptides, small molecules, etc.) can be conjugated. The key features influencing its mass spectrometric behavior are:

  • The Dimethoxytrityl (DMT) Group: A large (302 Da), non-polar, and highly UV-active moiety. Its lability under acidic conditions is a critical factor in both sample preparation and ion source selection. The DMT cation (m/z 303.1) is a hallmark of its fragmentation.

  • The Butanoic Acid Linker: Provides a carboxylic acid handle, which is readily deprotonated in negative ion mode, making it a prime site for ionization.

  • The Conjugate (X): The nature of the conjugated molecule will significantly impact the overall mass, polarity, and stability of the final analyte.

Our primary analytical goals are to confirm the intact mass of the conjugate, elucidate the structure of the linker and the conjugated moiety, and potentially quantify the conjugate in complex matrices.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter for successfully analyzing DMT-conjugated molecules. The goal is to generate intact molecular ions with minimal in-source decay or fragmentation.

Ionization TechniquePrincipleAdvantages for DMT-ConjugatesDisadvantages & Mitigation
Electrospray Ionization (ESI) Soft ionization of polar molecules from a liquid phase.- Ideal for polar conjugates (peptides, oligonucleotides).- Gentle nature preserves the intact conjugate.- Compatible with liquid chromatography (LC-MS).- Susceptible to ion suppression.- Acidic mobile phases can cause DMT loss. Mitigation: Use neutral or slightly basic mobile phases (e.g., with ammonium acetate or bicarbonate) and optimize source conditions (e.g., temperature, voltages).
Atmospheric Pressure Chemical Ionization (APCI) Ionization of less polar molecules via gas-phase proton transfer.- Better for less polar conjugates.- Less susceptible to matrix effects than ESI.- More energetic than ESI, can lead to in-source fragmentation of the labile DMT group. Mitigation: Careful optimization of vaporizer temperature is crucial.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Co-crystallization with a matrix and ionization by a laser.- High mass range, suitable for large conjugates.- Tolerant of buffers and salts.- Generates predominantly singly charged ions, simplifying spectra.- Requires a suitable matrix; matrix choice is critical for success.- Not directly compatible with LC.

Expert Recommendation: For most applications involving DMT-butanoic acid conjugates, especially when coupled with liquid chromatography, Electrospray Ionization (ESI) is the preferred method. Its soft nature is best suited to preserving the non-covalent and covalent integrity of the conjugate. However, careful control of mobile phase pH is non-negotiable to prevent premature cleavage of the DMT group.

Selecting the Right Mass Analyzer: A Trade-off Between Speed, Resolution, and Mass Accuracy

The mass analyzer dictates the quality of the data obtained. For conjugate analysis, high resolution and high mass accuracy are essential for unambiguous molecular formula determination.

Mass AnalyzerKey FeaturesPerformance for DMT-Conjugates
Quadrupole Time-of-Flight (QTOF) High resolution, high mass accuracy, fast acquisition rates.An excellent workhorse for both intact mass confirmation and MS/MS fragmentation studies. Provides the confidence needed for formula determination.
Orbitrap Very high resolution and mass accuracy.The gold standard for unambiguous identification. The high resolving power can separate the isotopic peaks of large conjugates, providing further confirmation of identity.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Highest available resolution and mass accuracy.Primarily a research tool. While offering unparalleled performance, its operational complexity and cost are often not required for routine characterization.

Expert Recommendation: Both QTOF and Orbitrap analyzers are exceptionally well-suited for this application. The choice often comes down to the specific need for resolution versus the desired speed of analysis, particularly for LC-MS/MS experiments. For routine confirmation, a QTOF is more than sufficient. For in-depth structural elucidation of complex conjugates, the resolving power of an Orbitrap is a distinct advantage.

Fragmentation Strategies: Deconstructing the Conjugate

To confirm the structure of the conjugate, we must break it apart in a controlled manner using tandem mass spectrometry (MS/MS). The choice of fragmentation method is critical for obtaining the most informative data.

G cluster_fragmentation Fragmentation Methods cluster_info Information Yield CID Collision-Induced Dissociation (CID) DMT_frag DMT Group Fragmentation (m/z 303.1) CID->DMT_frag Efficient Linker_frag Linker Cleavage CID->Linker_frag Good Payload_frag Payload Structure (e.g., b/y or c/z ions) CID->Payload_frag b/y ions HCD Higher-Energy Collisional Dissociation (HCD) HCD->DMT_frag Efficient HCD->Linker_frag Good HCD->Payload_frag b/y ions (High Resolution) ETD Electron-Transfer Dissociation (ETD) ETD->DMT_frag Less Prevalent ETD->Linker_frag Preserves Linker ETD->Payload_frag c/z ions (Good for Peptides)

Caption: Comparison of fragmentation methods for DMT-conjugate analysis.

  • Collision-Induced Dissociation (CID): This is a "slow heating" method that excites molecules through multiple collisions with an inert gas. For DMT-conjugates, CID is very effective at cleaving the labile bond to the DMT group, producing the characteristic m/z 303.1 ion. It also provides good fragmentation of the linker and generates b- and y-ions if the conjugate is a peptide.[1][2][3]

  • Higher-Energy Collisional Dissociation (HCD): An HCD cell provides more uniform energy distribution, leading to high-resolution fragment ion spectra, particularly in Orbitrap instruments.[1][2][3] Like CID, it efficiently cleaves the DMT group and provides rich fragmentation data for the rest of the molecule.

  • Electron-Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation. ETD is particularly useful for peptide and protein analysis as it tends to cleave the peptide backbone while preserving post-translational modifications.[4] For DMT-conjugates, ETD can be advantageous as it may preserve the DMT-linker bond while inducing fragmentation within the conjugated molecule (e.g., a peptide payload), providing complementary information to CID/HCD.[3][4]

Expert Recommendation: A multi-pronged approach is often best. Start with HCD for high-resolution intact and fragment mass data. If the conjugate is a peptide or small protein, complementary analysis with ETD can provide more complete sequence coverage and help pinpoint the site of conjugation.[2][3]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust LC-MS/MS method for the characterization of a hypothetical DMT-butanoic acid-peptide conjugate.

Objective: Confirm the intact mass and sequence of the peptide conjugate.

1. Sample Preparation:

  • Dissolve the conjugate in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
  • Causality: This solvent composition is suitable for ESI and compatible with reversed-phase chromatography.

2. Liquid Chromatography (LC):

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Trustworthiness: A standard reversed-phase gradient is used to separate the conjugate from potential impurities. The use of formic acid is a compromise; it aids in protonation for positive-ion ESI but must be monitored for its potential to cause in-source DMT loss. An alternative for sensitive conjugates would be to use ammonium acetate.

3. Mass Spectrometry (MS) - QTOF or Orbitrap:

  • Ionization Source: ESI (Positive Ion Mode).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
  • Full MS Scan (MS1):
  • Mass Range: m/z 300-2000.
  • Resolution: 60,000 (Orbitrap) or 40,000 (QTOF).
  • Self-Validation: This scan confirms the intact mass of the conjugate. The high resolution allows for accurate mass measurement, enabling molecular formula confirmation.
  • Data-Dependent MS/MS Scan (MS2):
  • Activation: HCD (with stepped collision energy, e.g., 20, 30, 40 eV).
  • TopN: Select the top 3 most intense ions from the MS1 scan for fragmentation.
  • Resolution: 30,000 (Orbitrap) or 20,000 (QTOF).
  • Self-Validation: The MS/MS spectra will provide fragment ions. The presence of the m/z 303.1 peak confirms the DMT group. Other fragment ions (e.g., b/y ions) will confirm the peptide sequence and the integrity of the linker.

    Caption: Experimental workflow for LC-MS/MS analysis of DMT-conjugates.

Data Interpretation: A Case Study

Let's assume our hypothetical conjugate is DMT-Butanoic Acid conjugated to the peptide 'G-L-Y'.

  • Expected Intact Mass (MS1): The high-resolution MS1 scan should show an ion corresponding to the [M+H]+ of the entire conjugate. The measured mass should be within 5 ppm of the theoretical mass.

  • Expected Fragment Ions (MS2):

    • Base Peak: m/z 303.1 (the stable DMT cation).

    • Peptide Fragments: A series of b- and y-ions confirming the 'G-L-Y' sequence.

    • Linker Fragments: Ions corresponding to the loss of the peptide, leaving the DMT-butanoic acid linker.

The combination of accurate intact mass and the logical fragmentation pattern provides a self-validating dataset, confirming the identity and structure of the conjugate with a high degree of confidence.

Conclusion

The successful mass spectrometric characterization of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- conjugates is not dependent on a single "correct" technique, but rather on a logical and informed selection of complementary methods. By understanding the interplay between the analyte's chemical properties and the principles of ionization, analysis, and fragmentation, researchers can develop robust, self-validating workflows. The combination of ESI with a high-resolution mass analyzer like a QTOF or Orbitrap, and a dual fragmentation strategy utilizing HCD and, where appropriate, ETD, provides the most comprehensive and trustworthy data for these important molecules.

References

  • Scaffold Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Available at: [Link]

  • PNNL. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research. Available at: [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]

  • Swaney, D. L., et al. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research. Available at: [Link]

  • American Chemical Society. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of Proteome Research. Available at: [Link]

  • American Chemical Society. (2023). Separation of Epimers of a Cleavable ADC Drug Linker Using SLIM–Ion Mobility Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Available at: [Link]

  • Brooklyn College. (n.d.). Chapter 14 Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Antibody Drug Conjugate Mimic Enables LC-MS Method Development Without Risk. Available at: [Link]

  • National Institutes of Health. (2024). An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates. Clinical and Translational Science. Available at: [Link]

  • National Institutes of Health. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. Available at: [Link]

  • ResearchGate. (2018). Analysis of Butyl Butyrate Mass Spectrum. Available at: [Link]

  • National Institutes of Health. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B. Available at: [Link]

  • Brainly. (2024). The following is the mass spectrum (MS) of butanoic acid (molecular ion, (m/z) = 88). With the help of. Available at: [Link]

  • ResearchGate. (2020). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Royal Society of Chemistry. (2020). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. Analytical Methods. Available at: [Link]

Sources

Validation

Bridging the Gap: 4-(DMT-O)-Butyric Acid vs. Fmoc-Protected Linkers in Solid-Phase Synthesis

Executive Summary The rapid expansion of complex biotherapeutics, particularly Peptide-Oligonucleotide Conjugates (POCs), has forced synthetic chemists to bridge two traditionally isolated domains: Solid-Phase Peptide Sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of complex biotherapeutics, particularly Peptide-Oligonucleotide Conjugates (POCs), has forced synthetic chemists to bridge two traditionally isolated domains: Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Oligonucleotide Synthesis (SPOS). This transition requires specialized bifunctional linkers. While Fmoc-protected linkers remain the undisputed gold standard for peptide elongation, they are fundamentally designed to propagate amine-based chemistry. To transition a peptide-resin into an oligonucleotide synthesizer, a hydroxyl-generating bridge is required.

This guide provides an objective, data-driven comparison between standard Fmoc-protected linkers and Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (commonly known as 4-(DMT-O)-butyric acid), detailing their mechanistic differences, orthogonality, and step-by-step integration into bioconjugation workflows.

Mechanistic Profiling & Causality

The Fmoc Strategy: Base-Labile Amine Generation

Since its introduction, the 9-fluorenylmethoxycarbonyl (Fmoc) group has dominated SPPS due to its mild deprotection conditions and strict orthogonality to acid-labile side-chain protecting groups (like Boc and tBu)[1].

  • The Mechanism: Fmoc deprotection is driven by a base-catalyzed β -elimination[]. When exposed to a secondary amine like piperidine (typically 20% in DMF), the acidic proton on the fluorene ring is abstracted, releasing carbon dioxide, a free primary amine, and a reactive dibenzofulvene intermediate[].

  • Causality in Workflow: The excess piperidine acts as a scavenger, trapping the dibenzofulvene to prevent re-alkylation of the newly freed amine. This self-scavenging system ensures high-purity amine generation, which is essential for the subsequent coupling of the next amino acid.

The DMT Strategy: Acid-Labile Hydroxyl Generation

To synthesize an oligonucleotide directly onto a peptide-resin, the terminal functional group must be converted from an amine to a primary hydroxyl. This is where 4-(DMT-O)-butyric acid becomes critical.

  • The Mechanism: The 4,4'-dimethoxytrityl (DMT) group is the industry standard for 5'-hydroxyl protection in DNA/RNA synthesis[3]. It is highly acid-labile. When treated with 3% trichloroacetic acid (TCA) in dichloromethane (DCM), the ether bond cleaves to generate a free primary hydroxyl group and a highly stabilized dimethoxytrityl carbocation[3].

  • Causality in Workflow: The two electron-donating methoxy groups on the DMT ring stabilize the resulting carbocation, allowing deprotection under very mild acidic conditions (3% TCA) that leave standard SPPS side-chain protections (which require 95% TFA for cleavage) largely intact. This "tuned orthogonality" is the linchpin of POC synthesis.

Comparative Performance Data

The following table summarizes the quantitative and qualitative operational parameters of both linker strategies.

ParameterFmoc-Protected Linkers4-(DMT-O)-Butyric Acid
Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)4,4'-Dimethoxytrityl (DMT)
Cleavage Mechanism Base-catalyzed β -eliminationAcid-catalyzed solvolysis
Standard Reagent 20% Piperidine in DMF3% Trichloroacetic acid (TCA) in DCM
Reactive Group Generated Primary Amine (-NH 2​ )Primary Hydroxyl (-OH)
Primary Application Peptide chain elongation (SPPS)Bridging SPPS to Oligo Synthesis (SPOS)
Orthogonality Stable to TFA/TCA; Cleaved by BaseStable to Base; Cleaved by TCA/TFA
UV Monitoring 301 nm (Dibenzofulvene adduct)498 nm (DMT cation, bright orange)

Workflow Integration & Visualization

Understanding the orthogonal nature of these two groups is critical for designing complex syntheses. Fmoc is used to build the peptide backbone, while the DMT-butyric acid linker is appended at the very end to serve as the initiation point for the oligonucleotide.

G cluster_fmoc Fmoc Strategy (Base-Labile) cluster_dmt DMT Strategy (Acid-Labile) Fmoc Fmoc-Linker-Resin Pip 20% Piperidine (Base) Fmoc->Pip Amine Free Amine (-NH2) Ready for SPPS Pip->Amine DMT DMT-O-Linker-Resin TCA 3% TCA (Acid) DMT->TCA Hydroxyl Free Hydroxyl (-OH) Ready for SPOS TCA->Hydroxyl

Orthogonal deprotection pathways: Base-labile Fmoc vs. Acid-labile DMT.

Peptide-Oligonucleotide Conjugate (POC) Synthesis

When synthesizing a POC, the chemist utilizes both methodologies sequentially. The diagram below illustrates the exact point of divergence where 4-(DMT-O)-butyric acid acts as the bridge.

POC Resin Solid Support SPPS Fmoc SPPS (Peptide Elongation) Resin->SPPS Peptide H2N-Peptide-Resin SPPS->Peptide Couple Couple 4-(DMT-O)-butyric acid Peptide->Couple DMT_Peptide DMT-O-Butyryl-Peptide-Resin Couple->DMT_Peptide Deprotect Detritylation (3% TCA) DMT_Peptide->Deprotect HO_Peptide HO-Butyryl-Peptide-Resin Deprotect->HO_Peptide SPOS Phosphoramidite SPOS (Oligo Elongation) HO_Peptide->SPOS POC Peptide-Oligo Conjugate SPOS->POC

Workflow for Peptide-Oligonucleotide Conjugate synthesis using a DMT-butyric acid bridge.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual or chemical feedback loops to ensure reaction completion before proceeding to the next synthetic phase.

Protocol 1: Fmoc Deprotection and Linker Coupling (SPPS Standard)

Objective: Remove the terminal Fmoc group and couple the next Fmoc-protected building block.

  • Resin Swelling: Suspend the Fmoc-peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility[4].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[5].

    • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine.

  • Coupling: Pre-activate the incoming Fmoc-linker (3-5 equivalents) with HATU (0.95 eq relative to linker) and DIPEA (2 eq) in DMF. Add to the resin and agitate for 45–60 minutes.

  • Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin).

    • Self-Validation: A yellow/colorless bead indicates successful coupling (absence of free primary amines). A dark blue bead indicates incomplete coupling, requiring a second coupling cycle.

Protocol 2: Bridging SPPS to SPOS using 4-(DMT-O)-butyric acid

Objective: Cap the completed peptide sequence with a DMT-protected hydroxyl group, preparing it for automated DNA/RNA synthesis.

  • Final Fmoc Removal: Perform Protocol 1 (Steps 1-3) on the completed peptide-resin to expose the terminal N-alpha amine.

  • Coupling the Bridge: Dissolve 4-(DMT-O)-butyric acid (3 equivalents) in DMF. Activate with HATU and DIPEA as described above, and add to the resin. Agitate for 2 hours. (Note: The butyric acid chain provides a flexible 4-carbon spacer, reducing steric hindrance for subsequent enzymatic processing or target binding).

  • Washing & Solvent Exchange: Wash the resin with DMF (3 × 1 min), followed by extensive washing with Dichloromethane (DCM) (5 × 1 min). Crucial Step: SPOS is highly sensitive to moisture and DMF; the resin must be thoroughly transitioned to DCM.

  • Detritylation (DMT Removal): Treat the resin with 3% Trichloroacetic acid (TCA) in DCM for 2 minutes.

    • Self-Validation: The solvent will immediately turn a brilliant, intense orange . This is the visual confirmation of the dimethoxytrityl cation release[3].

  • Monitoring: Drain and repeat the TCA treatment until the effluent is completely clear, indicating total removal of the DMT group.

  • Preparation for SPOS: Wash the resin with DCM (3 × 1 min) and then anhydrous Acetonitrile (5 × 1 min). The resin now bears a terminal primary hydroxyl group and is ready to be loaded directly onto an automated DNA synthesizer for phosphoramidite coupling.

References

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
  • Solvents for Solid Phase Peptide Synthesis. Peptide.com.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.
  • Recent Applications of Bifunctional Trityl Groups. ResearchGate.

Sources

Comparative

Validating structural integrity of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- post-synthesis

A Researcher's Guide to the Structural Validation of 4-(Trityloxy)butanoic Acid Post-Synthesis In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure after synthesis is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Structural Validation of 4-(Trityloxy)butanoic Acid Post-Synthesis

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure after synthesis is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of analytical methodologies for validating the structural integrity of 4-(trityloxy)butanoic acid, a molecule featuring a sterically bulky trityl protecting group and a carboxylic acid moiety. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and application of a multi-pronged analytical approach.

Chapter 1: The Gatekeeper - Initial Purity and Identity Assessment

Before committing to more resource-intensive spectroscopic analysis, a preliminary assessment of purity and identity is crucial. These initial steps can rapidly identify a failed synthesis or the presence of significant impurities, saving valuable time and resources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For 4-(trityloxy)butanoic acid, a reverse-phase HPLC method is typically employed.[1]

Why it's chosen: HPLC provides a quantitative measure of purity, which is essential for ensuring that the synthesized compound meets the stringent requirements for subsequent biological assays or further synthetic steps. It can also reveal the presence of starting materials or byproducts.

Experimental Protocol: HPLC Analysis of 4-(Trityloxy)butanoic Acid

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM H₃PO₄, pH 2.1) and an organic solvent like acetonitrile or methanol.[2] The high hydrophobicity of the trityl group may necessitate a higher percentage of organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm is suitable for the carboxylic acid chromophore.[2] The phenyl groups of the trityl moiety also allow for detection at higher wavelengths (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the area percentage of the main peak, which corresponds to the purity of the compound.

Chapter 2: Unveiling the Molecular Blueprint - Spectroscopic Confirmation

Once the purity of the compound has been established, a suite of spectroscopic techniques is employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Why it's chosen: ¹H and ¹³C NMR provide unambiguous evidence of the connectivity of atoms within the molecule. The chemical shifts, integration, and coupling patterns of the signals are unique to the specific arrangement of atoms in 4-(trityloxy)butanoic acid.

Expected ¹H NMR Spectral Features for 4-(Trityloxy)butanoic Acid:

ProtonsChemical Shift (ppm)MultiplicityIntegrationRationale
Trityl (Ar-H)~7.2-7.5Multiplet15HThe aromatic protons of the three phenyl rings.
-OCH₂-~3.1-3.3Triplet2HMethylene group adjacent to the ether oxygen, deshielded.
-CH₂- (beta to COOH)~1.9-2.1Multiplet2HMethylene group in the middle of the alkyl chain.
-CH₂COOH~2.4-2.6Triplet2HMethylene group alpha to the carbonyl, deshielded.[3]
-COOH~10-12Broad Singlet1HThe acidic proton of the carboxylic acid, highly deshielded and often broad due to hydrogen bonding.[4]

Expected ¹³C NMR Spectral Features for 4-(Trityloxy)butanoic Acid:

CarbonChemical Shift (ppm)Rationale
Trityl (quaternary C)~86-88The central carbon of the trityl group attached to three phenyl rings and the ether oxygen.[5]
Trityl (aromatic C)~127-145Aromatic carbons of the trityl group.[6]
-C=O~170-180The carbonyl carbon of the carboxylic acid.[7]
-OCH₂-~60-65Methylene carbon attached to the ether oxygen.
-CH₂- (beta to COOH)~25-30Methylene carbon in the middle of the alkyl chain.
-CH₂COOH~30-35Methylene carbon alpha to the carbonyl.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Why it's chosen: MS directly measures the mass-to-charge ratio of the molecule, providing a definitive confirmation of its molecular formula. Fragmentation patterns can offer clues about the different functional groups present.

Expected Mass Spectrometry Data for 4-(Trityloxy)butanoic Acid (C₂₃H₂₂O₃):

  • Molecular Weight: 346.42 g/mol

  • Expected Molecular Ion Peak (M+): m/z = 346 (though it may be weak).

  • Key Fragmentation Peaks:

    • Loss of the trityl group: A prominent peak corresponding to the butanoic acid fragment.

    • Loss of the butanoic acid moiety: A very stable trityl cation (CPh₃⁺) at m/z = 243.

    • Loss of -OH (M-17) or -COOH (M-45) from the parent ion or fragments containing the carboxylic acid.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Why it's chosen: IR provides rapid and reliable confirmation of the key functional groups in 4-(trityloxy)butanoic acid: the carboxylic acid and the ether linkage.

Expected IR Absorption Bands for 4-(Trityloxy)butanoic Acid:

Functional GroupWavenumber (cm⁻¹)Appearance
Carboxylic Acid O-H2500-3300Very broad
Aromatic C-H>3000Sharp
Aliphatic C-H<3000Sharp
Carbonyl C=O1700-1725Strong, sharp
C-O-C (Ether)1000-1300Strong

The broad O-H stretch of the carboxylic acid is particularly characteristic.[9] The C=O stretch is also a very prominent and reliable indicator of the carboxylic acid group.[10]

Chapter 3: The Orthogonal Approach - A Comparative Analysis of Validation Strategies

Relying on a single analytical technique is insufficient for robust structural validation. An orthogonal approach, where multiple techniques based on different physical principles are used, provides a much higher degree of confidence.

TechniqueInformation ProvidedStrengthsLimitations
HPLC Purity, presence of impuritiesQuantitative, high resolutionDoes not provide structural information
¹H NMR Connectivity of protons, chemical environmentUnambiguous structural informationCan be complex to interpret, requires pure sample
¹³C NMR Number and type of carbonsComplements ¹H NMR, good for quaternary carbonsLower sensitivity than ¹H NMR
MS Molecular weight, fragmentation patternConfirms molecular formula, provides structural cluesMolecular ion may be weak or absent
IR Presence of functional groupsRapid, easy to performProvides limited structural information

Caption: Workflow for Post-Synthesis Structural Validation.

Caption: Relationship between Analytical Techniques and Structural Information.

Chapter 4: In-Depth Experimental Protocols

Detailed, step-by-step methodologies are essential for reproducible results.

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the purified 4-(trityloxy)butanoic acid.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol 2: Sample Preparation for Mass Spectrometry (Electrospray Ionization - ESI)

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion and relevant fragments.

Protocol 3: Sample Preparation for IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The structural validation of a synthesized molecule like 4-(trityloxy)butanoic acid is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By following an orthogonal approach that combines chromatographic purity assessment with a suite of spectroscopic methods, researchers can be highly confident in the identity and integrity of their compounds. This rigorous validation is not merely a procedural formality; it is a fundamental prerequisite for the generation of reliable and reproducible scientific data in the pursuit of new therapeutics.

References

  • WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents.

  • One trityl, two trityl, three trityl groups – Structural differences of differently substituted triethanolamines - ResearchGate.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.

  • An In-depth Technical Guide to Benzyl Trityl Ether: Structure, Properties, and Synthetic Utility - Benchchem.

  • A Comparative Guide to Benzyl, Trityl, and Silyl Ethers as Alcohol Protecting Groups - Benchchem.

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC Technologies.

  • Supporting Information - Royal Society of Chemistry.

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chromatography.

  • Mass Spectrometry: Fragmentation - University of Colorado Boulder.

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering.

  • Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications.

  • IR: carboxylic acids - University of Calgary.

  • Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop - Springer.

  • Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu.

  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry.

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

  • ir spectrum of carboxylic acids and alcohols - University of Basrah.

  • Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters - National Library of Medicine.

  • 4-Tritylsulfanylbutanoic acid | 377733-71-6 | Benchchem.

  • US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents.

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC.

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting - Doc Brown's Chemistry.

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube.

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology.

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica.

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses.

  • Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques - PMC.

Sources

Safety & Regulatory Compliance

Safety

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- proper disposal procedures

As a Senior Application Scientist, I have structured this guide to provide not just the logistical "how," but the critical mechanistic "why" behind the handling and disposal of 4-[bis(4-methoxyphenyl)phenylmethoxy]butano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide not just the logistical "how," but the critical mechanistic "why" behind the handling and disposal of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid . In laboratory safety, deep trust is built on understanding the causality of chemical behaviors, especially when dealing with protected intermediates that can unexpectedly generate highly regulated substances.

Executive Summary & Chemical Identity

4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS: 150907-74-7) is a specialized research chemical primarily utilized as a building block or linker in advanced organic synthesis, including oligonucleotide and prodrug development. Structurally, it consists of 4-hydroxybutanoic acid where the primary hydroxyl group is masked by a bulky, lipophilic 4,4'-dimethoxytrityl (DMT) ether protecting group.

Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory differences between the parent compound and its potential degradation products.

Table 1: Quantitative & Regulatory Comparison of the Parent Compound vs. Cleavage Products

CompoundMolecular WeightPhysical StateRegulatory StatusHazard Profile
4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid 406.47 g/mol Solid/Viscous OilUnscheduled (Research Chemical)Standard Organic Irritant
DMT Carbocation 303.38 g/mol Solvated Ion (Orange/Red)UnscheduledHighly Reactive Electrophile
4-Hydroxybutanoic Acid (GHB) 104.10 g/mol Liquid (in free acid form)Schedule I Controlled Substance Potent CNS Depressant

(Data derived from PubChem )

Risk Assessment: The "GHB Cleavage" Hazard

The fundamental principle of disposing of this compound lies in the chemical lability of the DMT protecting group. The DMT group is a canonical acid-labile moiety utilized extensively in synthetic chemistry because it can be removed under very mild conditions .

While highly stable under basic and neutral conditions, the DMT ether linkage undergoes rapid, quantitative SN​1 heterolytic cleavage when exposed to mild protic acids (such as trichloroacetic acid or dichloroacetic acid, which are ubiquitous in DNA synthesizer waste streams). The electron-donating methoxy groups stabilize the resulting intermediate, driving the formation of the intensely orange-colored DMT carbocation.

The Critical Field-Proven Insight: The deprotection of 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid yields a secondary byproduct: 4-hydroxybutanoic acid , commonly known as GHB . GHB is a potent central nervous system depressant and is strictly regulated as a Schedule I controlled substance in the United States and globally.

If a researcher disposes of this protected precursor into a standard acidic waste carboy, they are inadvertently performing a quantitative chemical synthesis of a Schedule I controlled substance in the waste stream. This transforms a routine hazardous waste compliance issue into a severe DEA and regulatory violation. Therefore, the waste stream must be kept strictly basic.

G A 4-[bis(4-methoxyphenyl)phenylmethoxy] butanoic acid C SN1 Cleavage A->C B Acidic Waste (H+ donor) B->C Catalyzes D DMT Carbocation (Orange/Red) C->D Byproduct E 4-Hydroxybutanoic Acid (GHB - Schedule I) C->E Critical Hazard

Workflow illustrating the acid-catalyzed cleavage of the DMT ether, generating GHB.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, the following operational protocol must be strictly adhered to. This methodology prevents the accidental generation of controlled substances while ensuring compliance with EPA hazardous waste regulations.

Phase 1: Waste Stream Segregation & Neutralization
  • Identify the Waste Stream: Ensure the target waste carboy is designated exclusively for "Non-Halogenated Organic Waste" (or "Halogenated Organic Waste" if the compound is dissolved in dichloromethane, a common solvent for DMT derivatives).

  • Verify pH: Extract a 1 mL aliquot from the waste carboy and test it with universal pH paper. The pH must be ≥ 7.0. If the pH is acidic, do not use this carboy.

  • Buffer the Solution (Critical Step): Before transferring the compound, add 1-2% (v/v) of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to the disposal vessel. This creates a basic buffer that prevents localized acidic micro-environments from initiating DMT cleavage during transit.

Phase 2: Containment and Packaging
  • Select Container: Utilize a high-density polyethylene (HDPE) or amber glass container that is compatible with organic solvents.

  • Transfer: Operating within a certified, well-ventilated fume hood, carefully transfer the compound (whether in solid form or in solution) into the buffered waste container.

  • Glassware Rinse: Rinse the original reaction flasks or storage vials with a basic organic solvent mixture (e.g., 99% Acetonitrile / 1% TEA) to ensure quantitative transfer. Add this rinsate directly to the waste container.

Phase 3: Labeling and Documentation
  • Hazard Labeling: Affix a standard, compliant hazardous waste label to the container.

  • Chemical Identification: Explicitly list the full chemical name and CAS number on the waste manifest: "4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid (CAS: 150907-74-7)".

  • Warning Designation: Add a highly visible secondary label stating: "WARNING: Keep Basic. Acidic hydrolysis generates controlled substances."

Phase 4: Final Destruction
  • Storage: Store the sealed waste container in a designated, ventilated hazardous waste accumulation area. Physically segregate this container from any strong acids (e.g., HCl, TCA, DCA, or sulfuric acid).

  • Vendor Handoff: Transfer the documented waste to an EPA-licensed hazardous waste management facility. The required method of destruction is high-temperature incineration . Do not permit elementary neutralization or recovery processes, as these often involve pH adjustments that could trigger cleavage.

Disposal Start Waste Generation: CAS 150907-74-7 Check Is the waste stream acidic (pH < 7)? Start->Check Acidic DO NOT ADD. Risk of GHB generation. Check->Acidic Yes Basic Add 1% Triethylamine to buffer solution. Check->Basic No Segregate Segregate into Non-Halogenated Organic Waste Basic->Segregate Incinerate High-Temperature Incineration (EPA Licensed) Segregate->Incinerate

Decision matrix for safe disposal of CAS 150907-74-7, emphasizing avoidance of acidic streams.

References

  • PubChem Compound Summary for CID 10692718 (4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid). National Center for Biotechnology Information. URL:[Link]

  • Natural DNA Synthesis and DMT Deprotection Mechanisms . Amerigo Scientific. URL:[Link]

Handling

Personal protective equipment for handling Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

An In-Depth Guide to the Safe Handling of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- This document provides essential safety and logistical information for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Handling of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS No. 150907-74-7)[1]. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, fostering a culture of safety and building trust through value beyond the product itself.

Disclaimer: No specific Safety Data Sheet (SDS) for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- was publicly available at the time of this writing. The following guidance is a synthesis of information from the chemical structure, data on analogous compounds including carboxylic acids and complex aromatic ethers, and established laboratory safety standards. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Inferred Hazard Assessment: A Proactive Approach to Safety

Given the absence of specific toxicological data, we must infer potential hazards from the compound's constituent functional groups. This proactive approach forms the bedrock of a trustworthy safety protocol.

  • Carboxylic Acid Moiety: The butanoic acid portion of the molecule suggests it will behave as a weak acid. Carboxylic acids, as a class, can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2][3] In severe cases, they can cause serious skin burns and eye damage.[4]

  • Large Organic Structure: With a molecular weight of 406.5 g/mol , the compound is a large, non-volatile molecule, likely a solid powder at room temperature[1]. The primary route of exposure during handling would be inhalation of dust or direct contact with skin and eyes.

  • Methoxy-Aromatic Groups: While the methoxyphenyl groups are generally stable, the overall compound's reactivity has not been fully characterized[5]. As with many complex organic molecules, the possibility of allergic skin reactions should be considered.

Based on this structural analysis, we will proceed with the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may cause severe damage upon significant exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A comprehensive PPE strategy is crucial to minimize exposure. The selection of specific PPE is not merely a checklist; it is a system designed to protect against the inferred hazards of the compound.

PPE CategoryRecommended Equipment & SpecificationsRationale for Selection
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing or dust generation.[6]Protects against accidental splashes and airborne dust particles. The carboxylic acid functional group necessitates robust protection against serious eye damage.[7]
Skin Protection Gloves: Nitrile gloves are the recommended minimum.[8] Ensure gloves are inspected before use and changed frequently. For prolonged handling or when handling larger quantities, consider double-gloving.Nitrile provides good chemical resistance for incidental contact with many organic acids.[8] Frequent changes prevent permeation. Contaminated work clothing should not be allowed out of the workplace.
Lab Coat: A clean, buttoned lab coat is required at all times.Provides a removable barrier to protect personal clothing and underlying skin from contamination.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[6][9] If a fume hood is not available, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.The primary exposure risk for a solid compound is the inhalation of fine powders. Engineering controls like a fume hood are the most effective protective measure.[9] Respirators provide personal protection when engineering controls are insufficient.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure minimal exposure and a safe working environment.

Preparation & Engineering Controls
  • Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating normal function.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Prepare for Emergencies: Ensure an eyewash station and safety shower are accessible and unobstructed.[10] Confirm the location of the appropriate fire extinguisher and a spill kit.

Handling the Compound
  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated work area.

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat or paper inside the fume hood. Avoid creating dust clouds. Use gentle movements.

  • Transfer: Use a clean spatula to transfer the solid to your reaction vessel or solvent.

  • Work Practices: Always keep the container with the compound sealed when not in use.[4] All manipulations should be performed at least 6 inches inside the fume hood sash.

Post-Handling & Decontamination
  • Initial Cleanup: Carefully wipe down the spatula and work surface inside the fume hood with a damp cloth or paper towel to collect any residual powder.

  • Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[6]

  • PPE Removal (Doffing): Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (peeling them off inside-out). Then remove the lab coat, followed by eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5][11]

Emergency Response Workflow

The following diagram outlines the immediate actions required in the event of an exposure or spill.

G cluster_emergency Emergency Response Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) skin_contact Skin Contact - Remove contaminated clothing - Rinse with water for 15 min start->skin_contact eye_contact Eye Contact - Immediately flush with eyewash for 15 min - Remove contact lenses start->eye_contact inhalation Inhalation - Move to fresh air - Keep at rest start->inhalation spill_contain Contain Spill - Alert others - Use absorbent material start->spill_contain seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical spill_clean Clean Up - Wear full PPE - Collect into waste container spill_contain->spill_clean report Report Incident to Supervisor & EHS spill_clean->report seek_medical->report

Caption: Immediate steps for handling spills and personnel exposure.

Disposal Plan: Environmental Responsibility

Chemical waste disposal must comply with all local, state, and federal regulations.[12]

  • Waste Segregation: All materials contaminated with Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, including disposable gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-".

  • Disposal Procedure: Do not dispose of this chemical down the drain.[11] The sealed hazardous waste container should be handed over to your institution's Environmental Health and Safety (EHS) department for proper disposal, likely via incineration at a licensed facility.[12]

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues, reinforcing the trust and expertise that are the hallmarks of scientific integrity.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • PubChem. Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]

  • Angene Chemical. 4-[(4-Methoxyphenyl)methoxy]butanoic acid. [Link]

  • NextSDS. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

  • NMPPDB. Butanoic acid. [Link]

  • Synerzine. SAFETY DATA SHEET Butanoic acid (Natural). [Link]

  • Carl ROTH. Safety Data Sheet: Butyric acid. [Link]

  • Chemius. Methoxy Propanol Safety Data Sheet. [Link]

  • National Metrology Institute of Japan. Safety Data Sheet - Toluene. [Link]

  • State of Queensland. Safety data sheet - 1-METHOXY-2-PROPANOL. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.